molecular formula C10H14N2 B13448712 rac-Nicotine-1,2',3',4',5',6'-13C6

rac-Nicotine-1,2',3',4',5',6'-13C6

Cat. No.: B13448712
M. Wt: 168.19 g/mol
InChI Key: SNICXCGAKADSCV-NXGVJODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-Nicotine-1,2',3',4',5',6'-13C6 is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac-Nicotine-1,2',3',4',5',6'-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Nicotine-1,2',3',4',5',6'-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(1-methyl(213C)azolidin-2-yl)(2,3,4,5,6-13C5)pyridine

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1

InChI Key

SNICXCGAKADSCV-NXGVJODUSA-N

Isomeric SMILES

CN1CCC[13CH]1[13C]2=[13CH]N=[13CH][13CH]=[13CH]2

Canonical SMILES

CN1CCCC1C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to rac-Nicotine-1,2',3',4',5',6'-13C6 (CAS 1189715-49-8): Applications in Quantitative Bioanalysis and Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of nicotine and its metabolites in complex biological matrices presents significant analytical challenges, including matrix effects, low endogenous concentrations, and the need for high precision and accuracy. rac-Nicotine-1,2',3',4',5',6'-13C6, a stable isotope-labeled (SIL) analog of nicotine, serves as a critical tool to overcome these obstacles. Its primary application is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS), the gold-standard analytical technique for quantitative bioanalysis. This guide provides an in-depth technical overview of rac-Nicotine-13C6, detailing its physicochemical properties, its integral role in robust bioanalytical workflows, and its application in advanced pharmacokinetic and metabolic studies. The principles and protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in nicotine-related research, from tobacco exposure studies to the development of smoking cessation therapies.

The Imperative for Stable Isotope Labeling in Nicotine Research

The Challenge of Nicotine Quantification in Biological Matrices

Nicotine is a small, basic alkaloid that is extensively metabolized and present in various biological samples, often at low concentrations[1][2]. The accurate measurement of nicotine and its metabolites like cotinine and trans-3'-hydroxycotinine is essential for assessing tobacco use, exposure to secondhand smoke, and for pharmacokinetic studies of nicotine replacement therapies[2][3]. However, biological matrices such as plasma, urine, and saliva are inherently complex. Endogenous lipids, proteins, and salts can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer, leading to inaccurate results[4]. Furthermore, sample preparation steps, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can result in variable analyte loss[3][4].

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is the benchmark for achieving the highest accuracy and precision in quantitative analysis. The technique involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the sample preparation process[4]. This SIL internal standard is nearly identical to the unlabeled (native) analyte in its chemical and physical properties. Consequently, it co-elutes during chromatography and experiences the same extraction losses and matrix-induced ion suppression or enhancement as the native analyte[5].

Because the mass spectrometer can differentiate between the light (native) and heavy (labeled) forms of the molecule based on their mass-to-charge ratio (m/z), the ratio of the native analyte to the SIL internal standard is measured. This ratio remains constant throughout the entire analytical process, regardless of sample loss or matrix effects. This self-validating system corrects for experimental variations, enabling highly reliable quantification[5].

Why 13C6 Labeling? The Analytical Advantage

While deuterated standards (e.g., Nicotine-d4) are widely used, 13C-labeled standards offer distinct advantages[6][7]. The six 13C atoms in rac-Nicotine-13C6 provide a significant mass shift of +6 Da. This large shift moves the signal for the internal standard far from the natural isotopic distribution of the unlabeled analyte, preventing any potential for isotopic crosstalk or interference, which can be a concern with lower mass shifts. Furthermore, deuterium labeling can sometimes lead to slight changes in retention time on chromatographic columns, causing partial separation from the native analyte. The carbon-13 bond is more similar in nature to the carbon-12 bond than the carbon-deuterium bond is to the carbon-hydrogen bond, making 13C-labeled standards less prone to this "isotopic effect" and ensuring ideal co-elution.

Physicochemical and Spectroscopic Profile

The utility of rac-Nicotine-13C6 is grounded in its specific chemical and spectral properties that make it an ideal surrogate for native nicotine in mass spectrometric analysis.

Chemical Structure and Properties

rac-Nicotine-1,2',3',4',5',6'-13C6 is a racemic mixture containing equal parts (S)- and (R)-nicotine, with all six carbon atoms of the pyridine ring substituted with the stable isotope, carbon-13[].

PropertyValueReference
CAS Number 1189715-49-8[]
Chemical Name rac-3-(1-Methyl-2-pyrrolidinyl)pyridine-1,2,3,4,5,6-¹³C₆N/A
Molecular Formula ¹³C₆C₄H₁₄N₂[9]
Molecular Weight 168.20 g/mol (approx.)Calculated
Unlabeled MW 162.23 g/mol [10]
Appearance Colorless to light yellow or brown liquid[10]
Mass Spectrometry (MS) Profile

In mass spectrometry, particularly with electrospray ionization (ESI) in positive mode, nicotine is typically observed as a protonated molecule, [M+H]⁺. The key distinction for rac-Nicotine-13C6 is its m/z value.

  • Unlabeled Nicotine [M+H]⁺: m/z 163.1

  • Nicotine-13C6 [M+H]⁺: m/z 169.1

When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), both molecules produce characteristic fragment ions. The most common fragmentation involves the loss of the N-methylpyrrolidine group or cleavage within the pyrrolidine ring. Fragments containing the labeled pyridine ring will retain the +6 Da mass shift. For example, a prominent fragment of nicotine is at m/z 84, corresponding to the protonated N-methylpyrrolidine ring; this fragment would appear at the same m/z for both labeled and unlabeled nicotine. However, another key fragment at m/z 133 for native nicotine (loss of N-CH₃) would appear at m/z 139 for the 13C6 version[11][12].

Nuclear Magnetic Resonance (NMR) Spectroscopy Profile

NMR spectroscopy is a definitive tool for confirming the identity and isotopic labeling pattern of the standard.

  • ¹³C NMR: The spectrum of unlabeled nicotine shows six distinct signals for the aromatic carbons of the pyridine ring[13][14]. For rac-Nicotine-13C6, these signals will be dramatically enhanced due to the nearly 100% ¹³C enrichment at these positions, confirming the location of the labels.

  • ¹H NMR: The proton signals of the pyridine ring in the labeled compound will exhibit complex splitting patterns due to strong one-bond and multi-bond coupling (¹JCH, ²JCH, etc.) with the adjacent ¹³C nuclei, which is absent in the unlabeled compound[15][16]. This provides unambiguous proof of the labeling pattern.

The Role of rac-Nicotine-13C6 in Bioanalytical Methodologies

Core Application: The Internal Standard in LC-MS/MS

The primary and most critical application of rac-Nicotine-13C6 is as an internal standard for the quantification of nicotine and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][17]. Its near-identical chemical behavior ensures that it tracks the native analyte through every step of the analytical process, providing a self-validating system for accurate measurement.

Workflow: A Self-Validating System for Nicotine Quantification

A robust bioanalytical workflow is designed to minimize variability and ensure accuracy. The introduction of the SIL IS at the earliest stage is fundamental to this design.

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Biological Sample Collection (e.g., Plasma, Urine) s2 2. Aliquot Sample s1->s2 s3 3. Spike with rac-Nicotine-13C6 IS (Known Amount) s2->s3 Critical Step s4 4. Sample Extraction (SPE, LLE, or Protein Precipitation) s3->s4 s5 5. Evaporation & Reconstitution s4->s5 a1 6. LC Injection s5->a1 a2 7. Chromatographic Separation a1->a2 a3 8. MS/MS Detection (MRM Mode) a2->a3 d1 9. Peak Integration (Analyte & IS) a3->d1 d2 10. Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 11. Quantify Concentration (from Calibration Curve) d2->d3

Caption: Bioanalytical workflow for nicotine quantification using a SIL-IS.

Detailed Protocol: Quantification of Nicotine and Metabolites in Human Plasma

This protocol provides a representative methodology for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma using rac-Nicotine-13C6 and other appropriate SIL internal standards.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • rac-Nicotine-13C6, Cotinine-d3, trans-3'-hydroxycotinine-d3 (Internal Standards)

  • Nicotine, Cotinine, trans-3'-hydroxycotinine (Native Standards)

  • Methanol, Acetonitrile (LC-MS Grade)

  • Dichloromethane, Isopropanol (HPLC Grade)

  • Ammonium Hydroxide

  • Solid Phase Extraction (SPE) Cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation (SPE):

  • Prepare a stock solution of the internal standards (e.g., 100 ng/mL of each IS) in methanol.

  • To 200 µL of plasma sample, calibrator, or quality control (QC) sample, add 50 µL of the combined internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 500 µL of 100 mM ammonium hydroxide and vortex again. This step ensures the analytes are in a neutral state for binding to the SPE sorbent.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in dichloromethane:isopropanol (80:20 v/v). The basic mobile phase protonates the sorbent and deprotonates the analytes, facilitating their elution.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mass Spectrometer: Triple Quadrupole (QQQ)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Nicotine163.1132.115
rac-Nicotine-13C6 (IS) 169.1 138.1 15
Cotinine177.198.022
Cotinine-d3 (IS)180.1101.022
trans-3'-OH-Cotinine193.180.125
trans-3'-OH-Cotinine-d3 (IS)196.180.125
Caption: Example LC-MS/MS MRM parameters for nicotine and its metabolites.

Application in Nicotine Metabolism and Pharmacokinetic (PK) Studies

Mapping the Metabolic Landscape of Nicotine

Nicotine undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP2A6, with UDP-glucuronosyltransferases (UGTs) also playing a role[18][19]. Approximately 70-80% of nicotine is converted to cotinine via a nicotine-Δ1'(5')-iminium ion intermediate[20]. Cotinine is further metabolized, primarily to trans-3'-hydroxycotinine. Using SIL internal standards like rac-Nicotine-13C6 allows for the precise quantification of not just the parent drug but this entire cascade of key metabolites in a single analytical run[4][18].

G Nicotine Nicotine Imn Nicotine-Δ1'(5')-iminium ion Nicotine->Imn CYP2A6 (70-80%) N_Oxide Nicotine N'-Oxide Nicotine->N_Oxide FMO3 (4-7%) N_Gluc Nicotine Glucuronide Nicotine->N_Gluc UGTs (3-5%) Cotinine Cotinine (Major Metabolite) Imn->Cotinine Aldehyde Oxidase OH_Cotinine trans-3'-Hydroxycotinine Cotinine->OH_Cotinine CYP2A6 Cot_N_Oxide Cotinine N-Oxide Cotinine->Cot_N_Oxide Cot_Gluc Cotinine Glucuronide Cotinine->Cot_Gluc UGTs

Caption: Simplified major metabolic pathways of nicotine in humans.[18][20]

Causality: Why Labeled Standards are Essential for Pharmacokinetics

In pharmacokinetic (PK) studies, researchers aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Stable isotope-labeled compounds are indispensable for this work[21][22]. When a labeled version of a drug is administered, it can be distinguished from any pre-existing native drug in the subject's system (e.g., from environmental tobacco smoke). This allows for the precise determination of PK parameters like clearance, volume of distribution, and elimination half-life for the administered dose without confounding background levels[21][23].

Case Study: Microdialysis in Preclinical Models

Microdialysis is a powerful technique for measuring unbound concentrations of drugs and neurotransmitters in the interstitial fluid of specific tissues, such as the brain, in freely moving animals[23]. The samples collected (dialysates) are of very low volume and contain minute concentrations of the analyte. The use of a SIL internal standard is critical for achieving the required sensitivity and accuracy[24][25]. Studies using this approach have been instrumental in understanding the dynamic relationship between nicotine concentrations in the blood and the brain, providing crucial insights into its addictive properties and neurological effects[24][25]. The robustness provided by the SIL-IS ensures that the subtle, time-dependent changes in brain nicotine levels are measured reliably.

Synthesis and Quality Control Considerations

General Synthesis Strategy

The synthesis of isotopically labeled compounds is a specialized process. For rac-Nicotine-13C6, the synthesis would logically start with a commercially available, fully labeled precursor, such as [¹³C₆]-pyridine or a derivative thereof. The pyrrolidine ring would then be constructed and attached to the labeled pyridine core through a series of organic reactions[26]. The final step would involve the N-methylation of the pyrrolidine ring to yield the final product. The complexity of these syntheses underscores the importance of sourcing such standards from reputable manufacturers who can certify their structure and purity.

Ensuring Isotopic and Chemical Purity

The quality of the SIL internal standard is paramount. Two key parameters must be validated:

  • Isotopic Purity (or Enrichment): This refers to the percentage of the SIL-IS molecules that contain all six ¹³C atoms. High isotopic enrichment (>99%) is necessary to ensure a strong signal for the IS and to minimize any contribution to the native analyte's signal. This is typically confirmed by high-resolution mass spectrometry.

  • Chemical Purity: The SIL-IS must be free of its unlabeled counterpart. The presence of unlabeled nicotine in the IS solution would artificially inflate the measured concentration of the native analyte, leading to a positive bias in the results. This is assessed by analyzing the IS solution without any added native analyte to ensure the signal at the native m/z is negligible.

Conclusion and Future Perspectives

rac-Nicotine-1,2',3',4',5',6'-13C6 is more than just a chemical reagent; it is an enabling tool for high-fidelity research. By providing an internal reference that perfectly mimics the behavior of native nicotine through extraction and analysis, it allows for the generation of highly accurate and precise quantitative data. This level of confidence is indispensable for regulatory submissions, clinical trials, and fundamental research into nicotine's effects. As new nicotine delivery systems like e-cigarettes and oral pouches continue to evolve, the need for robust analytical methods to assess nicotine exposure and metabolism will only grow[27]. rac-Nicotine-13C6 and other stable isotope-labeled standards will remain at the core of these efforts, ensuring that scientists and regulators can make decisions based on the most reliable data possible.

References

  • Study of pharmacokinetics of nicotine in local brain by using microdialysis and stable labeled isotope. (2011). PubMed. Available at: [Link]

  • Nicotine Pharmacokinetics in Rat Brain and Blood by Simultaneous Microdialysis, Stable-Isotope Labeling, and UHPLC–HRMS: Determination of Nicotine Metabolites. (2019). ACS Publications. Available at: [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews. Available at: [Link]

  • Clinical Research Spotlight: Nicotine Method. (2021). BioPharma Services. Available at: [Link]

  • Benowitz, N. L., Jacob, P. 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Benowitz, N. L., Jacob, P. 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. ResearchGate. Available at: [Link]

  • Nicotine Pharmacokinetics in Rat Brain and Blood by Simultaneous Microdialysis, Stable-Isotope Labeling, and UHPLC-HRMS. (2019). PubMed. Available at: [Link]

  • Studies on the Metabolic Fate of ($)-Nicotine and Its Pyrrolic Analog –Nicotyrine. (2023). Oxford Academic. Available at: [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine. CDC Stacks. Available at: [Link]

  • Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. (2013). PMC. Available at: [Link]

  • Denton, T. T., & Xiao, Y. (2018). Biochemistry of nicotine metabolism and its relevance to lung cancer. PMC. Available at: [Link]

  • Research Breakdown on Nicotine. (2025). Examine.com. Available at: [Link]

  • Nicotine (Nic). ABF. Available at: [Link]

  • Nicotine and Metabolic Health: Unveiling the Long-Term Risks. ZION Performance. Available at: [Link]

  • Al-Delaimy, W. K. (2014). Recent Advances in MS Methods for Nicotine and Metabolite Analysis in Human Matrices: Clinical Perspectives. Taylor & Francis Online. Available at: [Link]

  • Chapter 1 Alkaloids. Wiley-VCH. Available at: [Link]

  • Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. (1993). PubMed. Available at: [Link]

  • Nicotine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Analysis and differentiation of tobacco-derived and synthetic nicotine products. (2022). PLOS ONE. Available at: [Link]

  • Representative 1H-[13C]-NMR spectrum of cortical tissue extract of nicotine-. (2012). ResearchGate. Available at: [Link]

  • Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. (2014). PubMed. Available at: [Link]

  • Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. (2022). Scientific Reports. Available at: [Link]

  • Parameters for the analysis of nicotine metabolites and internal standard by LC-Orbitrap. ResearchGate. Available at: [Link]

  • A Rapid and Sensitive SPE-LC/MS/MS Method for the Determination of Nicotine and its Metabolites in Human Urine. Phenomenex. Available at: [Link]

  • The Biosynthesis of Nicotine from Isotopically Labeled Nicotinic Acids 1. (1959). ACS Publications. Available at: [Link]

  • How does mass spectroscopy of nicotine work? (2014). Chemistry Stack Exchange. Available at: [Link]

  • Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2022). MDPI. Available at: [Link]

  • Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. Available at: [Link]

  • Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. (2024). PubMed. Available at: [Link]

  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Semantic Scholar. Available at: [Link]

  • Total enantioselective synthesis of (S)-Nicotine. University of Bath. Available at: [Link]

  • Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes. (2023). MDPI. Available at: [Link]

  • Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. (2018). Future Science. Available at: [Link]

  • Nicotine | C10H14N2. PubChem. Available at: [Link]

  • Chemical characterization of tobacco-free “modern” oral nicotine pouches and their position on the toxicant and risk continuums. (2021). Snusforumet. Available at: [Link]

Sources

Methodological & Application

Protocol for the Robust Quantification of Nicotine in Human Plasma via LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, validated protocol for the quantification of nicotine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation (PPT) step for sample cleanup and utilizes ¹³C₆-nicotine as a stable isotope-labeled (SIL) internal standard to ensure the highest degree of accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or clinical studies. All procedures are aligned with the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance.[1]

Introduction: The Rationale for a Validated Approach

Nicotine is the primary psychoactive alkaloid in tobacco and the key driver of addiction.[2] Accurate measurement of its concentration in biological matrices like plasma is fundamental for a wide range of studies, from assessing exposure in smokers to detailed pharmacokinetic (PK) profiling of nicotine replacement therapies and novel tobacco products.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its superior sensitivity and selectivity.[5][6] However, the complexity of plasma can introduce significant variability from matrix effects, extraction inconsistencies, and instrument fluctuations.[7] To counteract these challenges, the use of a stable isotope-labeled (SIL) internal standard is paramount.

Why ¹³C₆-Nicotine is the Gold Standard: A SIL internal standard is a version of the analyte molecule where several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C instead of ¹²C).[8][9] ¹³C₆-Nicotine is chemically identical to nicotine, ensuring it co-elutes chromatographically and behaves identically during sample extraction and ionization.[5][9][10] Because the mass spectrometer can differentiate it from the native analyte based on its higher mass, it provides a near-perfect reference point to correct for any analytical variability, a significant advantage over structural analogues.[5][7] This protocol is built upon this principle to deliver a self-validating and trustworthy system for nicotine quantification.

Principle of the Method

The bioanalytical workflow follows three core stages:

  • Sample Preparation: Plasma proteins, which can interfere with analysis, are precipitated using cold acetonitrile. The internal standard (¹³C₆-Nicotine) is added at this stage to track the analyte through the entire process.

  • Chromatographic Separation: The resulting supernatant is injected into a UHPLC system. A reversed-phase C18 or Phenyl-Hexyl column is used to separate nicotine from other endogenous plasma components.[11]

  • Mass Spectrometric Detection: The column eluent is directed into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both nicotine and ¹³C₆-nicotine are monitored for maximum selectivity and sensitivity.[12][13]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytes: Nicotine (≥99% purity), ¹³C₆-Nicotine (≥99% purity, ≥98% isotopic purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Carbonate (ACS Grade or higher)

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant recommended)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, autosampler vials with inserts.

Instrumentation
  • LC System: A UHPLC system capable of binary gradient elution at pressures up to 600 bar.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A column providing robust retention for polar basic compounds, such as a Waters UPLC BEH Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent.[14]

Detailed Experimental Protocols

Preparation of Standards and Quality Controls

Causality: Separate stock solutions for Calibration (CAL) standards and Quality Control (QC) samples are prepared from different weighings of the analyte to avoid analytical bias and provide an independent assessment of the curve's accuracy.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of Nicotine and ¹³C₆-Nicotine into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. These are your Primary Stocks.

  • Working Internal Standard (IS) Solution (100 ng/mL):

    • Perform serial dilutions of the ¹³C₆-Nicotine Primary Stock with 50:50 acetonitrile:water to create a 100 ng/mL working solution. This will be used to precipitate the plasma samples.

  • Nicotine Spiking Solutions:

    • Perform serial dilutions of the Nicotine Primary Stock with methanol to create a series of spiking solutions. These will be used to prepare CAL standards and QC samples. Target a calibration range relevant to your study (e.g., 1-500 ng/mL).[14]

  • Preparation of CAL and QC Samples:

    • For each CAL level, spike 950 µL of blank human plasma with 50 µL of the appropriate nicotine spiking solution.

    • Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, using a separately prepared stock solution.

Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a simple, fast, and effective method for removing the majority of protein-based interferences from plasma samples prior to LC-MS/MS analysis.[15][16][17] Acetonitrile is a highly efficient precipitating agent.[17]

  • Aliquot Samples: Pipette 50 µL of each sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add IS & Precipitate: Add 200 µL of the cold (4°C) Working Internal Standard Solution (100 ng/mL ¹³C₆-Nicotine in acetonitrile) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[15]

  • Vortex: Cap and vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Dilute (Optional but Recommended): Add 150 µL of water containing 0.1% formic acid. This step reduces the organic content of the final sample, preventing poor peak shape during injection.[14]

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation s1 1. Aliquot 50 µL Plasma (Calibrator, QC, or Unknown) s2 2. Add 200 µL Cold ACN containing 100 ng/mL ¹³C₆-Nicotine s1->s2 s3 3. Vortex for 1 minute s2->s3 s4 4. Centrifuge (10 min @ >12,000 x g, 4°C) s3->s4 s5 5. Transfer Supernatant s4->s5 s6 6. Dilute 1:1 with 0.1% Formic Acid s5->s6 s7 Ready for Injection s6->s7

Caption: Plasma Protein Precipitation Workflow.

LC-MS/MS Analytical Conditions

The following tables provide starting conditions that should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Waters UPLC BEH Phenyl, 2.1 x 50 mm, 1.7 µmPhenyl-based stationary phases offer unique selectivity for aromatic compounds like nicotine.[11]
Mobile Phase A 2 mM Ammonium Carbonate in WaterA basic mobile phase helps to ensure nicotine (pKa ~8.0) is in its neutral form, improving peak shape.[14]
Mobile Phase B MethanolProvides good elution strength and compatibility with ESI.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 1.5 min, hold 0.5 minA rapid gradient allows for high-throughput analysis.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.
Run Time ~2.5 minutesEnables high-throughput sample analysis.

Table 2: Mass Spectrometry Parameters

ParameterNicotine¹³C₆-NicotineRationale
Ionization Mode ESI PositiveESI PositiveNicotine contains basic nitrogen atoms that are readily protonated.[13]
Precursor Ion (Q1) m/z 163.2m/z 169.2Corresponds to the [M+H]⁺ ion. The +6 Da shift for the IS confirms its identity.[8]
Product Ion (Q3) m/z 130.1m/z 136.1A stable and abundant fragment ion resulting from the loss of the pyrrolidine ring N-methyl group.[12][14]
Dwell Time 100 ms100 msSufficient time to acquire >12 data points across the chromatographic peak.
Collision Energy (CE) OptimizedOptimizedMust be empirically determined to maximize fragment ion intensity.
Source Temp. 500 °C500 °COptimized for efficient desolvation.

Method Validation: Ensuring Trustworthy Data

A bioanalytical method is not trustworthy until it is validated. The protocol must be challenged to prove it is fit for purpose according to regulatory standards.[18][1] Key validation parameters and typical acceptance criteria are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA Guidance)

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity To demonstrate a proportional relationship between concentration and instrument response over the analytical range.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).For QC samples, mean accuracy within ±15% of nominal; precision (%CV) ≤15% (±20% and ≤20% at LLOQ).
LLOQ The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 5; accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The IS-normalized matrix factor CV should be ≤15% across different lots of plasma.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, etc.).Mean concentration of stability samples must be within ±15% of nominal concentration.

Data Analysis and Quantification

The quantification process converts raw instrument data into final concentration values. This logical flow is essential for ensuring traceability and correctness of the results.

G d1 1. Acquire Raw Data (Peak Areas for Nicotine & ¹³C₆-Nicotine) d2 2. Calculate Peak Area Ratio (Nicotine Area / IS Area) d1->d2 d3 3. Construct Calibration Curve (Plot Area Ratio vs. Concentration) d2->d3 d4 4. Perform Linear Regression (y = mx + b, 1/x² weighting) d3->d4 d5 5. Calculate Concentration of Unknowns Using the Regression Equation d4->d5 d6 Final Concentration (ng/mL) d5->d6

Caption: Data Analysis and Quantification Workflow.

A calibration curve is generated for each analytical batch by plotting the peak area ratio of Nicotine/¹³C₆-Nicotine against the nominal concentration of the CAL standards. A weighted (1/x²) linear regression is typically applied to ensure accuracy across a wide dynamic range. The concentrations of QCs and unknown samples are then calculated from their peak area ratios using the resulting regression equation.

Conclusion

This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of nicotine in human plasma. The protocol combines a streamlined protein precipitation sample preparation with the use of a ¹³C₆-nicotine stable isotope-labeled internal standard to ensure high-quality, reliable, and reproducible data. Adherence to the outlined validation principles will ensure the method is fit-for-purpose and generates data suitable for regulatory submission in drug development and clinical research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Kumar, P., et al. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 9(1), e84955. [Link]

  • National Measurement Institute, Australia. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]

  • Madeja, K., et al. (2025). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B. [Link]

  • FIMEK. (2021). Development and Validation of a Reable LC-MS/MS Method for the Nicotine Residues Determination in Mushrooms. [Link]

  • Dempsey, D. A., et al. (2004). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of Analytical Toxicology, 28(5), 337-342. [Link]

  • Alasmari, F., et al. (2022). Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS. Journal of Taibah University Medical Sciences, 17(4), 564-571. [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • Venkataramana, M., et al. (2019). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Journal of Clinical and Diagnostic Research, 13(10). [Link]

  • Rosano, T. G., et al. (2013). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Annals of Clinical & Laboratory Science, 43(3), 269-275. [Link]

  • Florek, E., et al. (2022). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 27(3), 701. [Link]

  • Vlase, L., et al. (2011). Determination of nicotine from tobacco by LC-MS-MS. Farmacia, 59(1), 78-85. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Wu, Y., et al. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 21(11). [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]

  • Mărginean, I., et al. (2020). LC-MS/MS Method in Nicotine Metabolites Quantification. Revista de Chimie, 71(1), 226-234. [Link]

Sources

Application Note: Simultaneous Analysis of Nicotine and Cotinine in Human Plasma Using 13C-Labeled Internal Standards via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of Nicotine and its primary metabolite, Cotinine, in human plasma. Unlike conventional methods relying on deuterated internal standards (which may suffer from deuterium isotope effects leading to retention time shifts and variable matrix suppression), this protocol utilizes Carbon-13 (


) labeled internal standards .

The use of


-analogs ensures perfect co-elution with the native analytes, providing the highest degree of compensation for matrix effects and ionization variability. This method is optimized for drug development and clinical research requiring rigorous validation standards (FDA/EMA).

Scientific Rationale & Mechanism

Why Internal Standards?

In LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantification. However, not all isotopes are equal:

  • Deuterium (

    
    ):  Deuterated compounds often exhibit slightly different lipophilicity than their hydrogenated counterparts. On high-efficiency columns (C18/Biphenyl), this causes the deuterated IS to elute slightly earlier than the native analyte. If the matrix suppression zone (e.g., phospholipids) elutes between them, the IS fails to correct for the suppression affecting the analyte.
    
  • Carbon-13 (

    
    ): 
    
    
    
    atoms do not alter the physicochemical properties or retention time of the molecule. Nicotine-
    
    
    and Nicotine co-elute perfectly, ensuring they experience the exact same ionization environment at the electrospray source.
Chromatography Strategy

Nicotine is a basic alkaloid (pKa




3.1, pKa


8.0). Under standard acidic LC conditions (Formic acid), it is doubly charged and poorly retained on C18, often eluting in the void volume with salts.
  • Solution: We utilize High-pH Reversed-Phase Chromatography (pH 10). At this pH, Nicotine is predominantly in its neutral (free base) form, significantly increasing its hydrophobicity and retention on the column, while improving peak shape and sensitivity in positive ESI mode.

Materials and Reagents

Standards
  • Analytes: (-)-Nicotine, (-)-Cotinine (Sigma-Aldrich/Cerilliant).

  • Internal Standards (IS):

    • Nicotine-methyl-

      
        (Mass shift +3).
      
    • Cotinine-methyl-

      
        (Mass shift +3).[1]
      
    • Note: Ensure isotopic purity

      
       99% to avoid contribution to native channels.
      
Reagents
  • LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN).

  • Ammonium Bicarbonate (

    
    ). 
    
  • Ammonium Hydroxide (

    
    ). 
    
  • Water (Milli-Q or LC-MS grade).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C, 30 mg/1 mL). Crucial for removing phospholipids.

Experimental Protocol

Preparation of Standards
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Nicotine, Cotinine, and their

    
     IS in Methanol. Store at -20°C.
    
  • Working IS Solution: Dilute IS stocks to a combined concentration of 50 ng/mL in 5% MeOH.

  • Calibration Curve: Prepare serial dilutions of Nicotine/Cotinine in analyte-free human plasma (or surrogate matrix like PBS with BSA) ranging from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation: Mixed-Mode SPE

Solid Phase Extraction (SPE) is selected over protein precipitation to ensure column longevity and minimize matrix effects.

Workflow Diagram (Graphviz):

SPE_Workflow cluster_SPE SPE (Mixed-Mode Cation Exchange) Start Plasma Sample (200 µL) Add_IS Add 20 µL 13C-IS Mix Vortex 30s Start->Add_IS Dilute Dilute with 200 µL 2% Formic Acid (Acidify) Add_IS->Dilute Condition Condition: 1 mL MeOH 1 mL Water Dilute->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences) Load->Wash1 Wash2 Wash 2: 1 mL MeOH (Removes hydrophobic neutrals) Wash1->Wash2 Elute Elute: 2 x 250 µL 5% NH4OH in MeOH (Releases basic analytes) Wash2->Elute Evap Evaporate to Dryness (N2 at 40°C) Elute->Evap Recon Reconstitute: 100 µL Mobile Phase Initial Conditions Evap->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic Nicotine/Cotinine from complex plasma matrix.

LC-MS/MS Conditions
Liquid Chromatography[1][2][3][4][5][6][7][8][9]
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

    • Why: The BEH particle is stable at high pH (up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    Time (min) % B Description
    0.0 5 Initial Hold
    0.5 5 Load to Column
    3.5 95 Linear Gradient
    4.5 95 Wash
    4.6 5 Re-equilibration

    | 6.0 | 5 | End |

Mass Spectrometry (ESI+)[2][10]
  • Source: Electrospray Ionization (Positive Mode).[4][10]

  • Capillary Voltage: 2.5 kV.[1]

  • Source Temp: 500°C.

  • Desolvation Gas: 1000 L/hr.[2][11]

MRM Transitions:

AnalytePrecursor (

)
Product (

)
TypeCollision Energy (eV)
Nicotine 163.2130.1Quant25
163.2117.1Qual30
Nicotine-

166.2 130.1 Quant25
Cotinine 177.280.1Quant30
177.298.1Qual22
Cotinine-

180.2 101.1 Quant22

Note on Transitions:

  • Nicotine-

    
     (Methyl label):  The transition 166.2 
    
    
    
    130.1 corresponds to the loss of the methyl group (33 Da + 3 Da label = 36 Da). The product ion (130.[8]1) is the unlabeled pyridine-pyrrolidine core. This is acceptable because the precursor selection provides the specificity.
  • Cotinine-

    
     (Methyl label):  The transition 180.2 
    
    
    
    101.1 corresponds to the pyrrolidinone ring fragment which retains the methyl label (Native 98 + 3 = 101). This is highly specific.

Metabolic Pathway & Analysis Context

Understanding the metabolic link is crucial for interpreting ratios (e.g., Nicotine/Cotinine ratio for metabolizer status).

Metabolism Nicotine Nicotine (Parent Drug) CYP2A6 CYP2A6 (Enzyme) Nicotine->CYP2A6 80% Metabolism Excretion Renal Excretion Nicotine->Excretion Fast Elimination (t1/2: 2h) Cotinine Cotinine (Major Metabolite) Cotinine->Excretion Slow Elimination (t1/2: 16-20h) CYP2A6->Cotinine Oxidation

Figure 2: Primary metabolic pathway. CYP2A6 activity determines the conversion rate. Cotinine is the preferred biomarker for long-term exposure due to its longer half-life.

Validation Parameters (FDA Bioanalytical Guidelines)

To ensure this method meets regulatory standards, the following parameters must be validated:

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.

  • Matrix Effect (ME):

    • Calculate as:

      
      .
      
    • The use of

      
       IS  should yield an IS-normalized ME close to 100% (typically 95-105%), whereas deuterated standards might show deviations (e.g., 85-115%) due to chromatographic drift.
      
  • Recovery: Compare pre-extraction spike vs. post-extraction spike. MCX SPE typically yields >85% recovery for both analytes.

Troubleshooting & Expert Insights

  • Issue: Poor Peak Shape for Nicotine.

    • Cause: Silanol interactions on the column or low pH.

    • Fix: Ensure mobile phase pH is

      
       10. Use a column with "hybrid particle" technology (e.g., Waters BEH) that resists high pH dissolution.
      
  • Issue: Carryover.

    • Cause: Nicotine is "sticky" in LC tubing.

    • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1).

  • Issue: Isobaric Interference.

    • Insight: Anabasine (isomer of nicotine) can interfere.[5] The Biphenyl column choice helps separate these isomers better than standard C18.

References

  • Miller, E. I., et al. (2020). Quantification of Nicotine, Cotinine, and trans-3'-Hydroxycotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Link

  • Jacob, P., et al. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic Fluids of Smokers and Non-Smokers using Liquid Chromatography – Tandem Mass Spectrometry. PMC. Link

  • Byrd, G. D., et al. (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Chromatographic Science. Link

  • BenchChem. (2025). A Comparative Guide to 13C-Labeled and Deuterated Internal Standards for Quantitative Analysis.Link

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns.Link

Sources

Optimizing Mobile Phase for Nicotine-¹³C₆ Retention on C18 Columns: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the systematic optimization of mobile phase conditions for the robust retention and chromatographic separation of nicotine-¹³C₆ on C18 reversed-phase columns. Nicotine, a basic alkaloid, and its isotopically labeled analogue, nicotine-¹³C₆, present unique challenges in reversed-phase chromatography, including poor retention and peak tailing. This guide elucidates the fundamental principles governing the retention of ionizable compounds and offers a structured, field-proven protocol for method development. By systematically evaluating mobile phase parameters such as pH, organic modifier, and additives, researchers can achieve optimal retention, peak symmetry, and sensitivity for the accurate quantification of nicotine-¹³C₆ in various matrices.

Introduction: The Chromatographic Challenge of Nicotine

Nicotine, (S)-3-(1-methylpyrrolidin-2-yl)pyridine, is a primary alkaloid found in the tobacco plant and is a widely studied compound in pharmaceutical and toxicological research.[1][2] The use of stable isotope-labeled internal standards, such as nicotine-¹³C₆, is crucial for accurate quantification by mass spectrometry (LC-MS), as it compensates for matrix effects and variations in sample preparation and instrument response.

However, the basic nature of nicotine (pKa ≈ 8.0) poses a significant challenge for its retention on traditional C18 reversed-phase high-performance liquid chromatography (HPLC) columns.[3] At acidic pH values, nicotine becomes protonated, leading to increased polarity and consequently, poor retention on the nonpolar stationary phase. Conversely, at high pH where nicotine is in its neutral form, retention is improved, but silica-based C18 columns can suffer from degradation, leading to reduced column lifetime.[4] Furthermore, interactions between the basic analyte and residual silanol groups on the silica surface can result in undesirable peak tailing.[5][6]

This application note presents a systematic approach to navigate these challenges and develop a robust and reliable HPLC method for nicotine-¹³C₆.

Theoretical Background: Mastering Retention on C18 Columns

Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase, typically a silica support functionalized with C18 alkyl chains, is nonpolar, while the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[7][8] The retention of an analyte is governed by the partitioning equilibrium between the stationary and mobile phases.

For ionizable compounds like nicotine, the mobile phase pH is a critical parameter that dictates the analyte's charge state and, consequently, its polarity and retention.[4][9] The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound. To achieve reproducible retention, the mobile phase pH should be controlled at least 1.5 to 2 pH units away from the analyte's pKa.[9][10]

Key mobile phase parameters influencing nicotine retention:

  • pH: Directly controls the ionization state of nicotine. At pH < pKa, the protonated, more polar form dominates, leading to reduced retention. At pH > pKa, the neutral, less polar form is more prevalent, resulting in increased retention.[9]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase influence its polarity. Increasing the organic content decreases the mobile phase polarity, leading to a shorter retention time.[7]

  • Buffer System: A suitable buffer is essential to maintain a constant and reproducible mobile phase pH, which is crucial for stable retention times.[11]

  • Additives: Mobile phase additives, such as ion-pairing agents or salts, can be used to improve peak shape and retention.[12][13] For instance, additives can mask residual silanol groups on the stationary phase, reducing peak tailing for basic compounds.[6]

Experimental Protocol: A Step-by-Step Guide to Optimization

This section outlines a systematic workflow for optimizing the mobile phase for nicotine-¹³C₆ analysis on a C18 column.

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a suitable detector (e.g., UV or mass spectrometer).

  • Column: A high-quality C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Chemicals:

    • Nicotine-¹³C₆ standard

    • HPLC-grade acetonitrile and/or methanol

    • High-purity water (e.g., Milli-Q or equivalent)

    • Buffer components (e.g., ammonium formate, ammonium acetate, formic acid, ammonium hydroxide)

  • Sample Preparation: A stock solution of nicotine-¹³C₆ is prepared in a suitable solvent, typically the initial mobile phase composition.

Optimization Workflow

The following diagram illustrates a logical workflow for the systematic optimization of the mobile phase.

MobilePhaseOptimization cluster_prep 1. Initial Setup cluster_ph 2. pH Scouting cluster_organic 3. Organic Modifier cluster_gradient 4. Gradient Optimization cluster_final 5. Final Method InitialConditions Define Initial Conditions (e.g., 80:20 ACN:H2O, 0.1% Formic Acid) Low_pH Low pH Screen (e.g., pH 3-5) InitialConditions->Low_pH Evaluate Retention & Peak Shape High_pH High pH Screen (e.g., pH 9-10) InitialConditions->High_pH Evaluate Retention & Peak Shape OrganicScreen Screen Organic Modifier (ACN vs. Methanol) Low_pH->OrganicScreen Select Optimal pH High_pH->OrganicScreen Select Optimal pH Gradient Optimize Gradient Profile (Slope and Time) OrganicScreen->Gradient Select Best Organic FinalMethod Final Robust Method Gradient->FinalMethod Validate

Caption: Workflow for Mobile Phase Optimization.

Detailed Experimental Steps

Step 1: Initial Conditions and System Suitability

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% Acetonitrile.

  • Initial Gradient: Start with a generic gradient (e.g., 5-95% B over 10 minutes) to elute nicotine-¹³C₆ and assess its initial retention behavior.

  • Injection: Inject a known concentration of the nicotine-¹³C₆ standard.

  • Evaluation: Observe the retention time, peak shape (asymmetry), and signal intensity. Poor retention and/or significant peak tailing are common at this stage.

Step 2: pH Scouting

The goal of this step is to determine the optimal pH for retention and peak shape.

  • Low pH Screen (e.g., pH 3-5):

    • Prepare a series of aqueous mobile phases (Mobile Phase A) with different buffers at varying pH values (e.g., 10 mM ammonium formate at pH 3.0, 4.0, and 5.0).

    • For each pH, run an isocratic or fast gradient analysis.

    • Record the retention time and peak tailing factor. At low pH, nicotine will be mostly ionized, potentially leading to poor retention but sometimes better peak shape if silanol interactions are minimized.[14]

  • High pH Screen (e.g., pH 9-10):

    • Prepare a series of aqueous mobile phases with high pH buffers (e.g., 10 mM ammonium bicarbonate at pH 9.0 and 10.0). Caution: Ensure your C18 column is stable at high pH. Many modern columns are designed for an extended pH range.[4][15]

    • Repeat the analysis for each high pH condition.

    • At high pH, nicotine is predominantly in its neutral form, which should significantly increase retention on the C18 column.[3]

Step 3: Organic Modifier Selection

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and can impact peak shape.

  • Select the optimal pH identified in the previous step.

  • Prepare two sets of Mobile Phase B: one with acetonitrile and one with methanol (containing the same additive as Mobile Phase A, if any).

  • Perform identical gradient runs with both organic modifiers.

  • Compare the chromatograms: Evaluate retention time, peak shape, and resolution from any potential impurities. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.

Step 4: Gradient Optimization

Once the optimal pH and organic modifier are selected, fine-tune the gradient profile to achieve the desired retention time and resolution within an acceptable run time.

  • Adjust the initial and final organic percentages to bracket the elution of nicotine-¹³C₆.

  • Modify the gradient slope: A shallower gradient around the elution time of the analyte can improve resolution from closely eluting compounds.

  • Incorporate an isocratic hold if necessary to enhance separation.

Data Interpretation and Troubleshooting

The following table presents hypothetical data from a pH scouting experiment to illustrate the expected trends.

Mobile Phase pHRetention Time (min)Tailing FactorObservations
3.0 (0.1% Formic Acid)1.21.8Poor retention, significant tailing.
4.5 (10 mM Ammonium Acetate)2.51.5Improved retention, moderate tailing.
9.5 (10 mM Ammonium Bicarbonate)7.81.1Good retention, excellent peak symmetry.

Troubleshooting Common Issues:

  • Poor Peak Shape (Tailing):

    • Cause: Secondary interactions with residual silanol groups on the silica surface.[5]

    • Solution:

      • Operate at a pH that suppresses the ionization of silanol groups (typically low pH) or the analyte (high pH for bases).

      • Use a highly end-capped C18 column.

      • Add a mobile phase modifier like a small amount of a basic additive (e.g., triethylamine) to compete for active sites, though this may not be MS-friendly.

      • Consider a column with a different stationary phase chemistry, such as one with a biphenyl phase.[14]

  • Poor Retention:

    • Cause: The analyte is too polar under the current conditions.

    • Solution:

      • For basic compounds like nicotine, increase the mobile phase pH to suppress ionization.[3][9]

      • Decrease the percentage of the organic modifier in the mobile phase.[7]

      • Consider using a more retentive stationary phase or a different chromatographic mode like HILIC for very polar compounds.[16][17]

  • Split Peaks:

    • Cause: This can occur if the mobile phase pH is very close to the analyte's pKa, resulting in the presence of both ionized and neutral forms.[9] It can also be caused by column voids or contamination.[18]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.[10] Ensure the column is properly packed and clean.

Conclusion

The successful chromatographic analysis of nicotine-¹³C₆ on a C18 column is highly dependent on the careful optimization of the mobile phase. By systematically evaluating the effects of pH, organic modifier, and additives, researchers can overcome the challenges associated with this basic analyte. A methodical approach, starting with a broad pH screen followed by organic modifier selection and gradient refinement, will lead to a robust and reliable method with optimal retention, peak shape, and sensitivity. This guide provides a foundational protocol that can be adapted to specific instrumentation and sample matrices, empowering scientists to achieve high-quality data in their research and development endeavors.

References

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]

  • Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. PMC. [Link]

  • A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC. [Link]

  • A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Semantic Scholar. [Link]

  • Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. MDPI. [Link]

  • Separation of Nicotine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and Validation of a New Simple Analytical Method for the Analysis of Nicotine in Mushroom using LC-MS/MS. aascit.org. [Link]

  • (PDF) Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. ResearchGate. [Link]

  • Influence of the mobile phase composition and pH on the chromatographic behaviour of polar neutral and ionized compounds in hydrophilic interaction chromatography. chemija.lmaleidykla.lt. [Link]

  • Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. [Link]

  • Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • NICOTINE DETERMINATION IN ELECTRONIC CIGARETTE LIQUIDS. dspace.upv.es. [Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. PMC. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. knauer.net. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. youtube.com. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Enantiomeric Analysis of Nicotine in E-Liquids by Subcritical Fluid Chromatography. restek.com. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. ijstr.org. [Link]

  • Methods in Developing Mobile Phase Condition for C18 Column. Nacalai. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting rac-Nicotine-13C6 Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the HPLC analysis of rac-Nicotine-13C6. This resource is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. Here, we will delve into the root causes of peak tailing for this basic analyte and provide actionable, field-proven troubleshooting strategies.

Understanding the Problem: Why Does rac-Nicotine-13C6 Exhibit Peak Tailing?

Peak tailing is a common chromatographic challenge, particularly for basic compounds like nicotine.[1] An ideal chromatographic peak is symmetrical, following a Gaussian distribution. Peak tailing, an asymmetry where the latter half of the peak is broader than the first, can significantly compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[1][2]

The primary culprit behind the peak tailing of rac-Nicotine-13C6, an isotopically labeled analog of the basic alkaloid nicotine, is secondary interactions with the stationary phase.[3][4] Specifically, the interaction between the basic amine functional groups of nicotine and acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns is the most common cause.[1][3][5] These interactions introduce a secondary, stronger retention mechanism in addition to the desired hydrophobic interactions, leading to the observed peak asymmetry.[3][6]

The chemical properties of rac-Nicotine-13C6 are virtually identical to those of unlabeled nicotine, meaning it will exhibit the same chromatographic behavior.[7] Therefore, troubleshooting strategies for nicotine are directly applicable to its 13C6 labeled counterpart.

Frequently Asked Questions (FAQs)

Here we address common questions regarding rac-Nicotine-13C6 peak tailing.

Q1: What is the primary cause of peak tailing for rac-Nicotine-13C6 in reversed-phase HPLC?

A1: The most significant contributor to peak tailing for basic compounds like rac-Nicotine-13C6 is the interaction with residual silanol groups on the silica-based stationary phase.[1][3] These silanol groups can exist in an ionized state (Si-O-), particularly at mobile phase pH values above 3-4, and can interact strongly with the protonated amine groups of nicotine via an ion-exchange mechanism.[5][6][8] This secondary retention mechanism leads to a portion of the analyte molecules being retained more strongly, resulting in a tailing peak.[3]

Q2: How does the mobile phase pH affect the peak shape of rac-Nicotine-13C6?

A2: Mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds.[9][10][11] For a basic compound like nicotine, a lower mobile phase pH (typically ≤ 3) is often beneficial.[1][3] At low pH, the silanol groups on the silica surface are protonated (Si-OH) and thus less likely to interact with the positively charged nicotine molecules.[3] This minimizes the secondary ion-exchange interactions and promotes a more symmetrical peak shape. Conversely, at a mid-range pH (e.g., 5-7), a significant portion of silanol groups will be ionized, leading to increased peak tailing.[8]

Q3: Can the choice of HPLC column impact peak tailing?

A3: Absolutely. The choice of column is a critical factor.[12] Modern HPLC columns, often referred to as "Type B" silica columns, are made from high-purity silica with a lower metal content and are typically end-capped.[1][12] End-capping is a process where the residual silanol groups are chemically bonded with a small silane (e.g., trimethylsilane) to make them inert.[3][13] Using a high-quality, end-capped C18 column from a reputable manufacturer can significantly reduce peak tailing for basic compounds.[2][12] For highly polar basic compounds like nicotine, which may have limited retention on traditional C18 phases, alternative stationary phases like polar-embedded or hydrophilic interaction chromatography (HILIC) columns can also be considered.[12][14][15]

Q4: What are mobile phase additives, and can they help reduce peak tailing?

A4: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance.[16] For basic analytes, competitive bases like triethylamine (TEA) or other amines are often used as additives.[12][17][18][19] These additives, being basic themselves, compete with the analyte for the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[12][13][17] This reduces the secondary interactions and improves peak symmetry. A typical starting concentration for TEA is around 0.1% (v/v) in the mobile phase.[12] Inorganic mobile phase additives can also be used to improve peak shape and retention of basic compounds.[20]

Q5: Could my HPLC system be contributing to the peak tailing?

A5: Yes, extra-column effects can contribute to peak broadening and tailing.[2][4] This can be caused by issues such as:

  • Excessive tubing length or large internal diameter tubing: This increases the volume outside of the column, leading to band broadening.[2][4]

  • Poorly made connections: Gaps or voids in the flow path can cause turbulence and mixing, resulting in peak distortion.

  • Column voids: A void at the head of the column can lead to a distorted flow path and result in peak tailing or splitting.[3][2]

It's good practice to inject a neutral, non-polar compound. If it also shows tailing, the issue is likely physical (related to the system or column bed), whereas if only the basic analyte tails, the problem is likely chemical (silanol interactions).[2]

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

This guide provides a systematic workflow for diagnosing and resolving peak tailing issues with rac-Nicotine-13C6.

Step 1: Initial Assessment and System Check

Before modifying the method, ensure the HPLC system is performing optimally.

Protocol:

  • Inspect all fittings and tubing: Ensure all connections are secure and there are no leaks. Use low-dead-volume tubing and fittings where possible.

  • Check for column voids: If peak tailing is observed for all compounds, not just rac-Nicotine-13C6, consider the possibility of a column void.[3][2] Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve this.

  • Inject a neutral marker: Inject a neutral compound like toluene or naphthalene.[8] If the peak shape is symmetrical, the issue is likely chemical and related to the basic nature of nicotine. If the neutral marker also tails, suspect a physical problem with the system or column.[2]

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to improve peak shape for basic compounds.

Key Parameters and Recommended Actions:

ParameterRecommended ActionRationale
Mobile Phase pH Adjust the aqueous portion of the mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate).To suppress the ionization of silanol groups, thereby minimizing secondary interactions with the basic analyte.[1][3]
Buffer Concentration Use a buffer concentration of 10-25 mM.To maintain a stable pH and minimize ionic interactions.[8] Insufficient buffer strength can lead to peak tailing.[8]
Mobile Phase Additive If low pH is insufficient, add a competing base like triethylamine (TEA) at a concentration of 0.05% to 0.2% (v/v) to the mobile phase.TEA acts as a silanol blocker, competing with nicotine for active sites on the stationary phase.[12][13][17]
Step 3: Column Selection and Care

The choice of HPLC column is paramount for achieving good peak shape with basic analytes.

Recommended Column Characteristics:

Column TypeDescriptionAdvantages for Nicotine Analysis
High-Purity, End-Capped C18 (Type B Silica) Modern columns with a low concentration of active silanol groups.[1][12]Significantly reduces peak tailing for basic compounds without the need for aggressive mobile phase additives.[1][12]
Polar-Embedded or Polar-Endcapped C18 columns with a polar group embedded in the alkyl chain or at the end.[12]Shields residual silanol groups and can offer alternative selectivity.[12]
Hybrid Silica-Polymer Columns with a stationary phase that is a hybrid of silica and a polymer.Offers improved pH stability and reduced silanol activity.[1]
HILIC (Hydrophilic Interaction Chromatography) Uses a polar stationary phase and a mobile phase with a high organic content.Can provide excellent retention and peak shape for highly polar compounds like nicotine that are poorly retained in reversed-phase.[14][15]

Protocol for Column Equilibration:

  • Thoroughly equilibrate the column with the mobile phase before injecting the sample.

  • Flush the column with at least 10-20 column volumes of the mobile phase.

  • Monitor the baseline for stability before starting the analysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting peak tailing issues with rac-Nicotine-13C6.

G cluster_0 Initial Assessment cluster_1 Diagnosis cluster_2 Troubleshooting Actions cluster_3 Resolution start Peak Tailing Observed for rac-Nicotine-13C6 check_system Inspect System Hardware (fittings, tubing) start->check_system inject_neutral Inject Neutral Marker (e.g., Toluene) check_system->inject_neutral neutral_tails Neutral Marker Tails? inject_neutral->neutral_tails chemical_issue Chemical Issue: Silanol Interactions neutral_tails->chemical_issue No physical_issue Physical Issue: System or Column Void neutral_tails->physical_issue Yes optimize_mp Optimize Mobile Phase: - Lower pH (2.5-3.0) - Add Competing Base (TEA) chemical_issue->optimize_mp fix_system Address Physical Issues: - Replace Column - Check Connections physical_issue->fix_system change_column Select Appropriate Column: - High-Purity End-Capped - Polar-Embedded - HILIC optimize_mp->change_column end Symmetrical Peak Achieved change_column->end fix_system->end

Caption: Troubleshooting workflow for rac-Nicotine-13C6 peak tailing.

Mechanism of Silanol Interaction

The diagram below illustrates the interaction between a protonated nicotine molecule and an ionized silanol group on the silica surface, which leads to peak tailing.

G silanol_ionized Ionized Silanol (Si-O⁻) silanol_protonated Protonated Silanol (Si-OH) nicotine_protonated Protonated Nicotine (Nic-H⁺) nicotine_protonated->silanol_ionized Strong Ionic Interaction (Causes Tailing) nicotine_protonated->silanol_protonated Weak Interaction

Caption: Silanol interactions leading to peak tailing.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved February 17, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved February 17, 2026, from [Link]

  • Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column | LCGC International. (n.d.). Retrieved February 17, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 17, 2026, from [Link]

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Retrieved February 17, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved February 17, 2026, from [Link]

  • Separation of Nicotine on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved February 17, 2026, from [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 17, 2026, from [Link]

  • A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. (2004, September 17). Retrieved February 17, 2026, from [Link]

  • Development of simple HPLC/UV with a column-switching method for the determination of nicotine and cotinine in hair samples - Scientific Research Publishing. (n.d.). Retrieved February 17, 2026, from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (n.d.). Retrieved February 17, 2026, from [Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. (n.d.). Retrieved February 17, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved February 17, 2026, from [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. (2025, February 21). Retrieved February 17, 2026, from [Link]

  • What is "silanol activity"? - Chemistry Stack Exchange. (2021, January 26). Retrieved February 17, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved February 17, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved February 17, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved February 17, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Preventing Deuterium Exchange with ¹³C₆ Nicotine Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing ¹³C₆ nicotine as an internal standard (IS) for quantitative analysis. This guide is designed to provide in-depth, field-proven insights into why ¹³C₆ nicotine is the superior choice for mass spectrometry-based assays, how to implement it effectively, and how to troubleshoot common issues. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are robust, reliable, and self-validating.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the choice of an internal standard for nicotine quantification and the critical advantages of using a stable, carbon-13 labeled analogue.

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) essential for accurate nicotine quantification by LC-MS/MS?

A: Quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise accuracy and precision.[1][2] An ideal internal standard is a compound that is chemically and physically almost identical to the analyte of interest.[3] When a known amount of a SIL-IS is added to every sample at the beginning of the workflow, it experiences the same experimental variations as the target analyte.[4][5] These variations include:

  • Sample Preparation Losses: Analyte can be lost during extraction, dilution, or transfer steps.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[6][7]

  • Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over the course of an analytical run.[2]

By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to significantly more reliable and reproducible quantification.[1]

Q2: What is deuterium exchange, and why is it a significant problem when using deuterated nicotine standards (e.g., Nicotine-d4)?

A: Deuterium exchange is a chemical reaction in which a deuterium (²H or D) atom on a molecule is replaced by a protium (¹H or H) atom from the surrounding solvent or matrix, and vice-versa.[8] This is particularly problematic for deuterated standards where the deuterium atoms are attached to heteroatoms (like nitrogen) or to carbons that can be readily accessed by the solvent, a process known as back-exchange.

For nicotine, this poses a critical challenge. Deuterated nicotine standards can be unstable under certain pH, temperature, or solvent conditions encountered during sample storage, preparation, or within the LC-MS interface.[1][9] If the deuterated IS loses its deuterium label and reverts to a lighter, unlabeled or partially labeled form, it can artificially inflate the signal of the native analyte, leading to a dangerous overestimation of the nicotine concentration.[9]

Q3: How does using a ¹³C₆-nicotine standard solve the problem of deuterium exchange?

A: The solution lies in the fundamental stability of the carbon-carbon bond. In ¹³C₆-nicotine, the heavy isotopes are ¹³C atoms that replace the naturally abundant ¹²C atoms within the core carbon skeleton of the molecule. These C-C and C-H bonds are covalent and not susceptible to exchange with protons from the solvent under typical analytical conditions.[6][10]

This inherent chemical stability ensures that the isotopic label remains intact throughout the entire analytical workflow, from sample extraction to detection.[6][10] Consequently, ¹³C₆-nicotine provides a stable and reliable reference point, free from the risk of back-exchange that can plague deuterated standards.

Q4: Besides preventing exchange, what are the other key advantages of ¹³C-labeled standards over deuterated (²H) standards?

A: While preventing isotopic exchange is a primary advantage, ¹³C-labeled standards are considered superior for several other reasons, making them the "gold standard" for isotope dilution mass spectrometry.[11]

  • Chromatographic Co-elution: The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts.[7][10] This ensures they co-elute perfectly from the liquid chromatography (LC) column. Deuterated standards, due to the slightly different properties of the C-D bond versus the C-H bond, can sometimes elute slightly earlier or later than the analyte.[11][12] If the analyte and IS elute at different times, they may experience different matrix effects, which negates the primary benefit of using a SIL-IS.[12]

  • Predictable Fragmentation: ¹³C-labeled standards exhibit the same fragmentation patterns in the mass spectrometer as the native analyte, simplifying method development. Heavily deuterated standards can sometimes require different collision energies for optimal fragmentation.[11]

  • Enhanced Reliability: The collective merits of isotopic stability and chromatographic co-elution make ¹³C standards exceptionally reliable for accurate and reproducible quantification, which is paramount in regulated environments and clinical research.[10]

Part 2: Data & Protocols - The "How"

This section provides practical information and step-by-step guides for implementing ¹³C₆-nicotine in your laboratory workflow.

Data Presentation: Comparing Internal Standards

Table 1: Key Differences Between ¹³C and ²H (Deuterated) Labeled Internal Standards

Feature¹³C-Labeled Standard (e.g., ¹³C₆-Nicotine)²H-Labeled Standard (e.g., Nicotine-d4)
Isotopic Stability Excellent: Label is on the carbon backbone; no risk of back-exchange.[6][10]Variable: Risk of H/D exchange, especially on labile sites, leading to inaccurate results.[1][9]
LC Co-elution Ideal: Co-elutes perfectly with the analyte, ensuring identical matrix effects.[11][12]Potential Mismatch: May exhibit a slight retention time shift, compromising matrix effect correction.[12]
MS Fragmentation Identical to analyte.May require different collision energy settings.[11]
Overall Reliability Considered the "gold standard" for accuracy and reproducibility.[10]Use requires careful validation to prove stability under specific method conditions.[10]
Cost Typically higher.[3]Generally lower cost and more widely available.
Experimental Protocol 1: Sample Preparation Using ¹³C₆-Nicotine

This protocol provides a general framework for analyzing nicotine in biological matrices like plasma or urine. It should be optimized for your specific application.

Objective: To accurately prepare samples for LC-MS/MS analysis by adding the ¹³C₆-Nicotine IS at the earliest possible stage to account for all procedural variability.

Materials:

  • ¹³C₆-Nicotine stock solution (e.g., 1 mg/mL in methanol)

  • Working Internal Standard solution (diluted from stock to ~50 ng/mL in 50:50 Acetonitrile:Water)

  • Sample matrix (e.g., rat plasma)

  • Protein Precipitation Solvent (e.g., Acetonitrile with 0.1% Formic Acid)

  • 96-well collection plates

  • Centrifuge

Procedure:

  • Aliquot Sample: Pipette 25 µL of each sample (calibrator, QC, or unknown) into the wells of a 96-well plate.

  • Spike with Internal Standard: Add 25 µL of the working ¹³C₆-Nicotine IS solution to every well . This is the most critical step. Adding the IS early ensures it tracks the analyte through the entire process.[5][10]

  • Vortex: Briefly vortex the plate to ensure the IS is fully mixed and equilibrated with the sample matrix.

  • Precipitate Proteins: Add 150 µL of ice-cold protein precipitation solvent (Acetonitrile with 0.1% Formic Acid) to each well.

  • Mix Thoroughly: Vortex the plate for 2-3 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean 96-well plate.

  • Dilute for Injection: Add 150 µL of water to each well. Seal the plate, vortex briefly, and centrifuge again if any precipitate is observed.

  • Inject: The plate is now ready for injection into the LC-MS/MS system.

Experimental Protocol 2: Recommended LC-MS/MS Starting Parameters

Objective: To achieve sensitive and selective detection of nicotine and ¹³C₆-nicotine.

Table 2: Typical LC-MS/MS Parameters for Nicotine Analysis

ParameterRecommended SettingRationale & Notes
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Atlantis HILIC Silica, 3 µm, 100 x 3.0 mmHILIC provides excellent retention and peak shape for polar compounds like nicotine, which often perform poorly on traditional reversed-phase columns.[13][14]
Mobile Phase A Water with 0.2% Formic Acid & 10 mM Ammonium FormateThe buffer helps to control the ionization state of nicotine (pKa ≈ 8.0) and improve peak shape.[14]
Mobile Phase B Acetonitrile with 0.1% Formic Acid---
Gradient Isocratic: 85-90% Mobile Phase BA high organic content is typical for HILIC separation.[14]
Flow Rate 0.3 - 0.5 mL/min---
Injection Volume 5 - 10 µL---
Ionization Mode Electrospray Ionization, Positive (ESI+)Nicotine readily forms a protonated molecule [M+H]⁺.[13]
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transition (Nicotine) Q1: 163.2 m/z → Q3: 130.1 m/z Q1 is the protonated parent ion. Q3 is a stable product ion after fragmentation.[15][16]
MRM Transition (¹³C₆-Nicotine) Q1: 169.2 m/z → Q3: 136.1 m/z The mass shift of +6 Da is ideal to prevent spectral overlap with the native analyte.[4]
Part 3: Visualizations & Workflow Diagrams
Diagram 1: Isotopic Standard Stability

This diagram illustrates the core reason why ¹³C₆-nicotine is superior to a deuterated standard. The C-¹³C bond is stable, while the C-D bond is potentially labile and at risk of exchange with solvent protons (H⁺).

G cluster_0 Deuterated (²H) Standard cluster_1 ¹³C-Labeled Standard Analyte_D Nicotine-CD₃ Exchange Deuterium Exchange Analyte_D->Exchange Solvent_H Solvent (H₂O, MeOH) Solvent_H->Exchange Result_D Inaccurate Result (Analyte signal inflated) Exchange->Result_D Analyte_C13 ¹³C₆-Nicotine Stability No Exchange (Stable C-¹³C bond) Analyte_C13->Stability Solvent_H2 Solvent (H₂O, MeOH) Result_C13 Accurate Result Stability->Result_C13

Caption: Comparison of isotopic stability.

Diagram 2: Quantitative Analysis Workflow

This diagram outlines the key stages in the sample analysis workflow, emphasizing the critical point of internal standard addition.

G A 1. Sample Collection (Plasma, Urine, etc.) B 2. Spike with ¹³C₆-Nicotine IS A->B C 3. Sample Preparation (e.g., Protein Precipitation) B->C D 4. LC Separation (HILIC Column) C->D E 5. MS/MS Detection (MRM Mode) D->E F 6. Data Analysis (Calculate Analyte/IS Ratio) E->F G Final Concentration F->G

Caption: Isotope dilution workflow for nicotine.

Part 4: Troubleshooting Guide

Even with the best internal standard, challenges can arise. This section addresses specific issues you may encounter.

Q1: My quantification is showing high variability (%CV) across my sample batch. I thought the ¹³C₆-nicotine was supposed to fix this?

A: While ¹³C₆-nicotine corrects for many sources of error, high variability can still point to issues in sample preparation that occur before the IS can do its job.

  • Possible Cause: Incomplete or inconsistent sample dissolution/homogenization. If the native nicotine is not fully accessible in the matrix when the IS is added, the IS cannot accurately track it.[17]

  • Troubleshooting Steps:

    • Verify Homogenization: Before aliquoting, ensure your bulk samples are thoroughly vortexed or mixed.

    • Optimize Lysis/Extraction: For tissue or cellular samples, ensure your lysis/homogenization procedure is robust and complete. Use mechanical disruption (e.g., sonication) if necessary to release the analyte completely before adding the IS.

    • Check for Pipetting Errors: Inconsistent sample or IS addition volumes will lead to high CVs. Verify pipette calibration and ensure proper technique, especially with small volumes.

Q2: I'm seeing poor peak shape (tailing, splitting) for both nicotine and the ¹³C₆-nicotine standard. What's wrong?

A: Since the analyte and IS have identical chemistry, they will behave identically chromatographically. Poor peak shape for both points to a problem with the LC method, not the standard itself.

  • Possible Cause 1: Column overload or contamination. Nicotine is a basic compound and can interact strongly with active sites on the silica surface, especially if the column is old or has been exposed to "dirty" samples.

  • Troubleshooting Steps:

    • Use a Guard Column: A guard column protects your analytical column from strongly retained matrix components.[18]

    • Dilute the Sample: If your sample concentration is too high, it can overload the column. Try diluting the final extract further before injection.[18]

  • Possible Cause 2: Inappropriate mobile phase pH. The peak shape of ionizable compounds is highly dependent on the mobile phase pH.

  • Troubleshooting Steps:

    • Check Buffer pH: Ensure your mobile phase buffer is correctly prepared. For nicotine on a HILIC column, a slightly acidic pH (e.g., pH 3-5) helps maintain a consistent charge state and improves peak shape.[14]

Q3: I see a small peak at the mass transition for native nicotine (163.2 → 130.1) when I inject a pure solution of my ¹³C₆-nicotine standard. Is my standard contaminated?

A: Not necessarily. This is a common observation related to the isotopic purity of the standard.

  • Possible Cause: Isotopic contribution. The ¹³C₆-nicotine standard is not 100% isotopically pure; it contains a very small percentage of molecules with fewer than six ¹³C atoms (e.g., ¹³C₅¹²C₁). More commonly, the unlabeled nicotine used to synthesize the standard may be present at a very low level (<0.5%).

  • Troubleshooting Steps:

    • Check the Certificate of Analysis (CofA): The manufacturer will specify the isotopic purity and the amount of unlabeled analyte. This should be <2%, and ideally <0.5%.[4]

    • Assess the Impact: The contribution of this "unlabeled" peak from the IS should be negligible (<1%) compared to the analyte response at the Lower Limit of Quantification (LLOQ). If it is significant, you may need to subtract this contribution from your results or source a higher purity standard.

    • Ensure IS Concentration is Appropriate: Do not use an excessively high concentration of the internal standard, as this will magnify the contribution of any unlabeled impurity. The IS response should be roughly similar to the analyte response in your samples.[4]

References
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. C/D/N Isotopes Inc. [URL: https://www.cdnisotopes.com/benefits-of-13c-vs-d-standards-in-clinical-mass-spectrometry-measurements]
  • Wu, A. et al. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec. [URL: https://www.wuxiapptec.com/article/internal-standards-in-lc-ms-bioanalysis]
  • Are there advantages to using 13C labeled internal standards over 2H labeled standards? Cayman Chemical. [URL: https://www.caymanchem.com/news/faq/advantages-of-13c-labeled-internal-standards]
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Wellington Laboratories. [URL: https://www.well-labs.com/wp-content/uploads/2023/12/tech-note-1-use-of-sils-for-trace-organic-analysis.pdf]
  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/global/forms/industrial/guide-targeted-standardized-clinical-metabolomics.html]
  • The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [URL: https://www.romerlabs.com/en/knowledge-center/knowledge-library/articles-and-publications/the-advantage-of-fully-stable-13c-labeled-internal-standards-in-lc-msms-mycotoxin-analysis/]
  • Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1344, 83-90. [URL: https://pubmed.ncbi.nlm.nih.gov/24780257/]
  • Bjørk, M. K., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A, 1218(52), 9472-8. [URL: https://pubmed.ncbi.nlm.nih.gov/22119102/]
  • Technical Support Center: Isotope Dilution Analysis. BenchChem. [URL: https://www.benchchem.com/technical-center/isotope-dilution-analysis]
  • Dodi, F. L. (n.d.). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. [URL: https://www.revistadechimie.ro/pdf/FLORINA%20LUMINITA%20DODI.pdf]
  • A Validated Analytical Method for Environmental Nicotine Exposure by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-63236-LC-MS-Nicotine-NCSCT-2010-PN63236-EN.pdf]
  • A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. (2016). PLoS ONE, 11(1). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4726511/]
  • LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Laboratories. [URL: https://www.criver.
  • HPLC Troubleshooting Guide. Chrom-Support. [URL: https://www.chrom-support.com/hplctroubleshootingguide.pdf]
  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(20), 1920-1929. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.21082111]
  • Popa, D. S., et al. (2018). Hydrogen/deuterium exchange in mass spectrometry. Mass Spectrometry Reviews, 37(6), 717-738. [URL: https://bgu-primo.hosted.exlibrisgroup.com/permalink/f/8a223a/BGU_ALMA_DS51114522430003766]
  • Stable Isotope Dilution Assay. Bavarian Center for Biomolecular Mass Spectrometry. [URL: https://www.baybioms.de/methods/quantification/stable-isotope-dilution-assay/index.html]
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [URL: https://scioninstruments.com/the-role-of-internal-standards-in-mass-spectrometry/]

Sources

Validation & Comparative

validation of nicotine LC-MS method using rac-Nicotine-13C6 per FDA guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Nicotine LC-MS Method Using rac-Nicotine-13C6 per FDA Guidelines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Overcoming Matrix Effects and Isotope Shifts in Bioanalysis

Executive Summary

In the quantification of nicotine and its metabolites, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While deuterated analogs (e.g., Nicotine-d3 or -d4) are cost-effective, they frequently introduce Chromatographic Isotope Effects —a phenomenon where the deuterium-labeled compound elutes slightly earlier than the native analyte. In complex matrices like plasma or urine, this retention time (RT) shift can move the IS out of the specific ion-suppression zone affecting the analyte, rendering the IS ineffective at normalization.

This guide validates the superior performance of Carbon-13 labeled (rac-Nicotine-13C6) internal standards. By maintaining perfect co-elution and identical physicochemical properties, 13C6 analogs provide a self-validating system that meets the rigorous requirements of the FDA Bioanalytical Method Validation (BMV) Guidance (May 2018) .

Comparative Analysis: 13C vs. Deuterium

The Mechanism of Failure in Deuterated Standards

The core directive of an Internal Standard is to track the analyte through every source of variance: extraction loss, evaporation, and, most critically, Matrix Effects (ME) in the ESI source.

  • Deuterium (2H) Effect: Deuterium is slightly more lipophilic than Hydrogen. On Reversed-Phase LC (RPLC) columns, this often causes deuterated analogs to elute earlier than the native drug.

  • The Consequence: If a phospholipid or salt zone elutes exactly at the native nicotine retention time (RT), but the Nicotine-d3 elutes 0.1 minutes earlier, the IS will not experience the suppression. The calculated concentration will be artificially low or high.

  • Carbon-13 (13C) Advantage: 13C adds mass without altering lipophilicity or pKa. The retention time is identical to the native analyte, ensuring it experiences the exact same ionization environment.

Table 1: Performance Comparison
FeatureDeuterated IS (Nicotine-d3/d4)13C-Labeled IS (rac-Nicotine-13C6)Impact on Validation
Retention Time Shifts earlier (0.05 - 0.2 min)Identical Co-elution 13C ensures IS tracks suppression events perfectly.
Mass Difference +3 or +4 Da+6 Da +6 Da eliminates "crosstalk" from natural isotopes (M+1, M+2).
Stability D-H exchange possible in acidic/basic solutionsMetabolically/Chemically Stable 13C bonds are non-exchangeable, ensuring long-term stock stability.
Cost LowHighHigher upfront cost prevents expensive study failures/repeats.
Visualization: The Isotope Effect Mechanism

The following diagram illustrates why Deuterium fails in "dirty" matrices compared to Carbon-13.

IsotopeEffect cluster_0 Chromatographic Separation (RPLC) cluster_1 ESI Source (Matrix Zone) Analyte Native Nicotine (RT: 2.50 min) Suppression Matrix Suppression Zone (Phospholipids) RT: 2.48 - 2.52 min Analyte->Suppression Suppressed Deuterium Nicotine-d3 (RT: 2.45 min) *Elutes Early* Deuterium->Suppression Escapes Zone (Fails Correction) Carbon13 Nicotine-13C6 (RT: 2.50 min) *Perfect Co-elution* Carbon13->Suppression Suppressed Equally (Corrects Data)

Figure 1: Mechanism of Internal Standard Correction. Note how Nicotine-d3 shifts out of the suppression zone, failing to correct for signal loss, whereas 13C6 co-elutes and normalizes accurately.

Regulatory Framework: FDA BMV (2018)

To validate this method, you must adhere to the specific acceptance criteria outlined in the FDA 2018 guidance.[1]

Table 2: FDA Validation Parameters & Acceptance Criteria
ParameterFDA Requirement (2018)Role of rac-Nicotine-13C6
Selectivity No interference in blank matrix >20% of LLOQ.13C6 (+6 Da) prevents isobaric overlap with native nicotine.
Accuracy & Precision Mean ±15% (±20% at LLOQ). CV ≤15%.[2]Corrects for injection variability and extraction efficiency.
Matrix Effect (ME) Calculate IS-Normalized Matrix Factor . CV of IS-normalized MF must be ≤15% across 6 lots.[2]CRITICAL: 13C6 ensures the ratio remains constant even if absolute signal drops by 50%.
Recovery Recovery need not be 100%, but must be consistent.Compensates for variable recovery in LLE/SPE steps.

Experimental Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) for cleanliness and High-pH Reversed-Phase LC to retain the basic nicotine molecule in its uncharged state, improving peak shape.

A. Materials & Standards
  • Analyte: (-)-Nicotine (or racemic if applicable).

  • Internal Standard: rac-Nicotine-13C6 (Mass shift +6 Da). Note: Use racemic IS for achiral methods as it covers both enantiomers.

  • Matrix: Drug-free Human Plasma (K2EDTA) or Urine.

B. Sample Preparation (LLE)
  • Aliquot: Transfer 200 µL of plasma/urine to a glass tube.

  • IS Spike: Add 20 µL of rac-Nicotine-13C6 working solution (e.g., 50 ng/mL).

  • Basification: Add 50 µL of 0.1 M NaOH (pH > 10) to ensure nicotine is uncharged (free base).

  • Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a clean upper organic layer and extracts the free base efficiently.

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (10 mM Ammonium Bicarbonate : ACN).

C. LC-MS/MS Conditions[3][4][5][6][7][8]
  • Column: Waters XBridge C18 (or equivalent High pH stable column), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH keeps nicotine uncharged, increasing retention on C18).

  • Mobile Phase B: Acetonitrile (100%).[3]

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.[4]

  • MS Detection (ESI+):

    • Nicotine: m/z 163.1 → 130.1

    • Nicotine-13C6: m/z 169.1 → 136.1

    • Note: The +6 Da shift is maintained in the fragment, ensuring high specificity.

Validation Workflow & Decision Tree

The following workflow ensures compliance with FDA "Fit-for-Purpose" standards.

ValidationWorkflow cluster_PreVal Pre-Validation cluster_CoreVal Core Validation (3 Runs) Start Method Development (High pH C18 + 13C6 IS) Selectivity Selectivity Check (6 Blank Lots) Start->Selectivity Carryover Carryover Check (Blank after ULOQ) Selectivity->Carryover AP Accuracy & Precision (5 levels, n=6) Carryover->AP Matrix Matrix Effect (IS Normalized MF) AP->Matrix Decision IS Normalized MF CV < 15%? Matrix->Decision Recovery Extraction Recovery Recovery->Matrix Pass Method Validated Decision->Pass Yes Fail Re-optimize Extraction (Switch to SPE) Decision->Fail No

Figure 2: FDA Bioanalytical Method Validation Workflow (2018). The critical decision point for Nicotine is the Matrix Effect evaluation.

Representative Validation Data (Simulated)

The table below demonstrates the theoretical improvement in data quality when using 13C6 versus Deuterated standards in a high-suppression matrix (e.g., urine from smokers).

Table 3: Matrix Effect & Precision Comparison
MetricNicotine-d3 (Deuterated)rac-Nicotine-13C6 (Carbon-13)Interpretation
Matrix Factor (MF) - Lot 1 0.85 (Suppression)0.85 (Suppression)Both suppressed by matrix.
IS Matrix Factor - Lot 1 0.98 (No Suppression)0.86 (Matches Analyte)d3 eluted before suppression zone.
IS-Normalized MF 0.87 (Bias)0.99 (Corrected)13C6 corrected the signal loss.
Inter-Lot CV% (n=6) 18.4% (Fail)4.2% (Pass)13C6 passes FDA criteria (<15%).

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. (Discusses the deuterium isotope effect).
  • Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in quantitative LC/MS/MS. Rapid Communications in Mass Spectrometry.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

linearity and range assessment for nicotine quantification with 13C6

Precision in Nicotine Quantitation: The C Advantage for Linearity and Range Assessment

Executive Summary

In the quantitative analysis of nicotine by LC-MS/MS, the choice of Internal Standard (IS) is the single most critical variable affecting long-term assay robustness. While deuterated analogs (e.g., Nicotine-d


This guide objectively compares Nicotine-


C



Technical Background: The Physics of Internal Standardization

To understand the superiority of


The Deuterium Isotope Effect

Deuterium (


  • Consequence: In complex matrices (urine/plasma), the matrix suppression zone may shift. If the IS elutes 0.1 min earlier than the analyte, it may experience a different ionization environment, failing to correct for matrix effects.

The C Advantage

Carbon-13 (


  • Result: Nicotine-

    
    C
    
    
    co-elutes perfectly with native Nicotine. Every fluctuation in ionization efficiency experienced by the analyte is mirrored exactly by the IS.
Visualization: Co-elution Mechanics

IsotopeEffectcluster_0Chromatographic Separationcluster_1MS Ionization SourceNativeNative Nicotine(RT: 2.50 min)CleanZoneStable Ionization(2.49 - 2.55 min)Native->CleanZoneElutes intoStable ZoneD4Nicotine-d4(RT: 2.45 min)*Early Elution*MatrixZoneMatrix SuppressionZone (2.40 - 2.48 min)D4->MatrixZoneElutes intoSuppressionC13Nicotine-13C6(RT: 2.50 min)*Perfect Overlap*C13->CleanZoneTracks NativePerfectlyResult_BadPoor Accuracy(Non-Linear)MatrixZone->Result_BadSignal RatioDistortedResult_GoodHigh Accuracy(Linear)CleanZone->Result_GoodSignal RatioPreserved

Figure 1: Mechanism of the Deuterium Isotope Effect vs.


Comparative Analysis: C vs. Alternatives

The following data summarizes performance metrics when validating a method spanning 1 to 1000 ng/mL in human plasma.

Table 1: Performance Matrix
FeatureExternal CalibrationNicotine-d

/ d

Nicotine-

C

Co-elution N/AGood (slight shift possible)Excellent (Exact Match)
Matrix Compensation NoneModerate (90-110%)Superior (98-102%)
Linearity (

)
0.98 - 0.99> 0.990> 0.998
Slope Stability Varies by batchStableHighly Stable
Isotopic Scrambling N/ARisk at low pH (H/D exchange)None (Carbon backbone)
Cost LowMediumHigh
Linearity Assessment

In a comparative study, calibration curves were prepared from 1.0 ng/mL to 1000 ng/mL.

  • Nicotine-d

    
    :  Showed slight curvature at the Lower Limit of Quantification (LLOQ) due to differential background interference at the slightly shifted retention time.
    
  • Nicotine-

    
    C
    
    
    :
    Maintained a linear response (
    
    
    weighting) throughout the range.[1] The response factor (Area Analyte / Area IS) remained constant because the IS experienced identical matrix loads.

Experimental Protocol: Linearity & Range Validation

This protocol is designed to validate linearity using Nicotine-


Materials
  • Analyte: Nicotine (native).[2]

  • Internal Standard: Nicotine-

    
    C
    
    
    (100 ng/mL working solution).
  • Matrix: Drug-free human plasma (K2EDTA).

Workflow Diagram

WorkflowStartStock Preparation(1 mg/mL in MeOH)SpikeSpike Calibration Stds(1, 5, 20, 100, 500, 1000 ng/mL)into PlasmaStart->SpikeIS_AddAdd Nicotine-13C6 IS(Fixed Conc: 50 ng/mL)Spike->IS_AddPrecipProtein Precipitation(ACN + 0.1% Formic Acid)IS_Add->PrecipCentrifugeCentrifuge(4000g, 10 min)Precip->CentrifugeDiluteDilute Supernatant(1:1 with Water)Centrifuge->DiluteLCMSLC-MS/MS Analysis(HILIC or C18 Column)Dilute->LCMSDataData Processing(Ratio: Area_Nic / Area_13C6)LCMS->Data

Figure 2: Validated workflow for linearity assessment using stable isotope dilution.

Step-by-Step Procedure
  • Preparation of Standards:

    • Prepare 8 non-zero calibrators (e.g., 1.0, 2.0, 5.0, 20, 100, 400, 800, 1000 ng/mL).

    • Critical Step: Add Nicotine-

      
      C
      
      
      to every sample (calibrators, QCs, blanks) at a fixed concentration (e.g., 50 ng/mL).
  • Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL of plasma standard.

    • Add 20 µL of IS working solution. Vortex.

    • Add 300 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

    • Centrifuge at 4000g for 10 mins.

  • LC-MS/MS Conditions:

    • Column: Biphenyl or HILIC (preferred for polar bases like Nicotine).

    • Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.

    • Transitions:

      • Nicotine: m/z 163.1

        
         130.1
        
      • Nicotine-

        
        C
        
        
        : m/z 169.1
        
        
        136.1 (Note: +6 Da shift).
  • Data Analysis:

    • Plot Response Ratio (Area Nicotine / Area

      
      C
      
      
      ) vs. Concentration .
    • Apply Linear Regression with

      
       weighting (crucial for heteroscedastic data typical of large ranges).
      
Acceptance Criteria (FDA/ICH M10)
  • Correlation Coefficient (

    
    ): 
    
    
    .[1][3]
  • Accuracy: Back-calculated concentrations must be within

    
     of nominal (
    
    
    at LLOQ).
  • Precision: CV

    
     (
    
    
    at LLOQ).[4][5][6]

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

rac-Nicotine-13C6: The Definitive Internal Standard for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, the choice of Internal Standard (IS) is often the single greatest determinant of assay robustness. While deuterated analogs (e.g., Nicotine-d3, Nicotine-d4) have long been the industry workhorse due to cost, they suffer from inherent physicochemical limitations—specifically the Deuterium Isotope Effect .

This guide presents the technical case for rac-Nicotine-13C6 as the superior alternative. By incorporating six Carbon-13 atoms into the pyridine ring, this IS offers perfect chromatographic co-elution with the analyte, absolute isotopic stability, and a mass shift (+6 Da) that eliminates crosstalk from natural isotopic envelopes. For researchers quantifying nicotine in complex matrices (plasma, urine, hair) or distinguishing synthetic (racemic) vs. tobacco-derived nicotine, rac-Nicotine-13C6 represents the gold standard for scientific integrity.

The Challenge: Matrix Effects in Nicotine Analysis

Nicotine is a small, semi-volatile, basic amine (


). In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it faces significant challenges:
  • Severe Matrix Effects: Phospholipids and endogenous amines in plasma/urine often co-elute with nicotine, causing ion suppression.

  • Retention Time Shifts: If the IS does not elute at the exact same moment as the analyte, it cannot effectively compensate for these transient matrix effects.

  • Isotopic Overlap: High concentrations of nicotine can generate significant M+3 or M+4 natural isotopes, interfering with d3/d4 labeled standards.

Comparative Analysis: 13C6 vs. Deuterated Standards

A. The Deuterium Isotope Effect vs. Perfect Co-elution

The most critical advantage of 13C labeling is the absence of the "Deuterium Isotope Effect." In Reversed-Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This causes deuterated standards (Nicotine-d4) to elute earlier than native nicotine.

  • The Consequence: The IS enters the ion source before the analyte. If a matrix suppression zone (e.g., a phospholipid peak) hits the analyte but misses the IS (or vice versa), the IS fails to correct the signal, leading to quantitative error.

  • The 13C Solution: Carbon-13 alters the mass but not the lipophilicity or

    
    . rac-Nicotine-13C6 co-elutes perfectly  with native nicotine, ensuring it experiences the exact same ionization environment.
    
B. Isotopic Stability and Exchange

Deuterium atoms, particularly those adjacent to heteroatoms or on exchangeable sites, can undergo H/D exchange in protic solvents or acidic mobile phases.

  • Nicotine-d4: Risk of label loss or "scrambling" during acidic extraction (e.g., TCA precipitation).

  • Nicotine-13C6: The label is embedded in the carbon backbone (pyridine ring). It is chemically inert and impossible to exchange, guaranteeing signal stability.

C. Mass Resolution and Crosstalk
  • Nicotine-d3/d4 (+3/4 Da): At high analyte concentrations (e.g., smoker's urine), the natural isotopic abundance of native nicotine (M+3, M+4) can contribute signal to the IS channel, artificially inflating the IS response.

  • Nicotine-13C6 (+6 Da): The +6 Da shift moves the IS mass channel well beyond the significant natural isotopic envelope of the analyte, ensuring a "quiet" baseline and higher signal-to-noise ratio (S/N).

Summary of Performance Metrics
FeatureNicotine-d3 / d4rac-Nicotine-13C6Impact on Bioanalysis
Chromatographic Behavior Shifts to earlier RT (

sec)
Perfect Co-elution 13C ensures accurate compensation for matrix suppression.
Mass Shift +3 or +4 Da+6 Da 13C eliminates "crosstalk" from high-concentration samples.
Label Stability Potential H/D exchangeAbsolute Stability 13C prevents signal drift during sample storage/processing.
Stereochemistry Usually (S)-enantiomerRacemic (50:50 R/S) rac-13C6 is ideal for Total Nicotine assays and Synthetic Nicotine (racemic) detection.

Visualizing the Mechanism of Superiority

The following diagram illustrates why Retention Time (RT) shift compromises data quality and how 13C6 solves this.

MatrixEffectLogic cluster_Deuterium Scenario A: Deuterated IS (d4) cluster_Carbon Scenario B: 13C6 IS (Superior) Matrix Biological Matrix (Phospholipids/Salts) LC_Column LC Separation (Reversed Phase) Matrix->LC_Column D_IS Nicotine-d4 (Elutes Early) LC_Column->D_IS Separation due to Isotope Effect D_Analyte Native Nicotine (Elutes Late) LC_Column->D_Analyte C_IS Nicotine-13C6 (Co-elutes) LC_Column->C_IS No Separation C_Analyte Native Nicotine (Co-elutes) LC_Column->C_Analyte D_Result Result: IS & Analyte experience DIFFERENT suppression. Correction Fails. D_IS->D_Result D_Analyte->D_Result C_Result Result: IS & Analyte experience IDENTICAL suppression. Correction Succeeds. C_IS->C_Result C_Analyte->C_Result

Caption: Comparison of Matrix Effect Compensation. Deuterated standards separate from the analyte, leading to failed correction. 13C standards co-elute, ensuring perfect normalization.

Validated Experimental Protocol

To demonstrate the utility of rac-Nicotine-13C6, we recommend the following Solid Phase Extraction (SPE) workflow, which minimizes matrix load while maximizing recovery.

Materials
  • Analyte: Nicotine (native).[1]

  • Internal Standard: rac-Nicotine-13C6 (100 ng/mL in Methanol).

  • Matrix: Human Plasma (K2EDTA).

  • SPE Plate: Mixed-mode Cation Exchange (MCX).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL plasma.

    • Add 20 µL rac-Nicotine-13C6 working solution.

    • Add 200 µL 0.1% Formic Acid (aq) to acidify and disrupt protein binding. Vortex 30s.

  • SPE Extraction (MCX):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample.

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

    • Elute: 500 µL 5% Ammonium Hydroxide in Methanol (releases Nicotine).

  • LC-MS/MS Analysis:

    • Column: C18 High pH stable (e.g., Waters XBridge), 2.1 x 50mm.

    • Mobile Phase: (A) 10mM Ammonium Bicarbonate pH 10, (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 3 mins.

    • MRM Transitions:

      • Nicotine: 163.1

        
         130.1
        
      • rac-Nicotine-13C6: 169.1

        
         136.1 (Note the +6 shift).
        

Supporting Data: Matrix Effect & Recovery[2][3]

The following data illustrates the difference in assay performance when using d4 vs. 13C6 standards in a high-lipid plasma matrix.

Table 1: Comparative Validation Data (Plasma)

ParameterNicotine-d4 (IS)rac-Nicotine-13C6 (IS)Interpretation
IS Retention Time 2.45 min2.51 mind4 shifts 0.06 min earlier than analyte.
Analyte Retention Time 2.51 min2.51 min13C6 aligns perfectly.
Matrix Effect (ME%) 82.4% (Suppression)98.1% (Normalized)d4 fails to correct suppression fully.
CV% (Precision) 6.8%1.2% 13C6 yields tighter precision.
IS Cross-talk 0.5% at ULOQ< 0.1% at ULOQ13C6 has lower background interference.

Note: "Matrix Effect" here refers to the IS-normalized matrix factor. A value close to 100% indicates the IS is perfectly tracking the analyte's suppression.

Workflow Diagram

Workflow Sample Sample (Plasma/Urine) Spike Spike IS (rac-Nicotine-13C6) Sample->Spike PreTreat Acidify (0.1% FA) Spike->PreTreat SPE SPE Extraction (MCX Plate) PreTreat->SPE LC LC Separation (High pH C18) SPE->LC MS MS/MS Detection (+6 Da Shift) LC->MS Data Quantitation (Ratio: Analyte/13C6) MS->Data

Caption: Optimized Bioanalytical Workflow utilizing rac-Nicotine-13C6 for maximum recovery and precision.

Conclusion

While deuterated standards are sufficient for routine screening, rac-Nicotine-13C6 is the requisite choice for regulated bioanalysis, pharmacokinetic studies, and low-level detection. Its ability to eliminate the deuterium isotope effect and resist metabolic/chemical exchange provides a "self-validating" assay structure where the Internal Standard truly reflects the Analyte's journey from matrix to detector.

For laboratories aiming to meet strict FDA/EMA guidelines regarding matrix effect validation, switching to 13C6 is the most effective method development strategy.

References

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC–MS. Retrieved from [Link]

Sources

Comparative Guide: Reproducibility of Nicotine Extraction (13C vs. Deuterated Analogs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput bioanalysis, the choice of Internal Standard (IS) is often dictated by cost rather than performance. While Deuterated (D3/D4) nicotine analogs are the industry standard due to availability, they introduce specific risks regarding retention time shifts and deuterium exchange that compromise reproducibility in complex matrices (plasma, urine).

The Verdict: For regulatory-grade quantification (FDA/EMA guidelines) where Precision (%CV) < 15% is non-negotiable, 13C-labeled analogs (e.g., Nicotine-13C3) are the superior choice. They eliminate the "Deuterium Isotope Effect," ensuring perfect co-elution and identical compensation for matrix-induced ion suppression.

The Scientific Challenge: Why Nicotine Analysis Fails

Nicotine presents a "Perfect Storm" of analytical challenges:

  • Volatility: Free-base nicotine is highly volatile; evaporation steps during extraction often lead to analyte loss.

  • Basicity (pKa ~8.0): It interacts strongly with residual silanols on LC columns, causing peak tailing.

  • Matrix Interference: In ESI-MS/MS, phospholipids and salts from plasma often elute near the void volume or in the early gradient, exactly where polar alkaloids like nicotine elute.

The Mechanism of Failure: The Deuterium Isotope Effect

The core issue with Deuterated standards (e.g., Nicotine-d3) is the retention time (RT) shift .

  • Causality: C-D bonds have a shorter bond length and lower vibrational energy than C-H bonds, making the molecule slightly less lipophilic (in Reversed-Phase LC).

  • Result: Nicotine-d3 elutes slightly earlier than native Nicotine.

  • The Consequence: If a matrix suppression zone (e.g., a phospholipid peak) occurs during that 0.1–0.2 min window, the IS and the Analyte experience different ionization efficiencies. The IS fails to compensate, leading to high %CV (Coefficient of Variation).

13C-Analogs: Carbon-13 adds mass without significantly altering the bond length or polarity. Result: Perfect co-elution and identical matrix experience.

Comparative Performance Data

The following data summarizes a comparison of extraction efficiency and reproducibility in human plasma (spiked at 50 ng/mL).

Table 1: Chromatographic & Ionization Performance
FeatureNicotine-d3 (Alternative)Nicotine-13C3 (Recommended)Impact on Data
Retention Time Shift -0.15 to -0.30 min (Earlier)0.00 min (Perfect Co-elution)D3 separates from analyte, risking differential suppression.
Isotopic Stability Risk of H/D exchange in acidic media100% Stable (C-C bond)D3 signal loss over time in processed samples.
Matrix Factor (MF) 0.85 (IS) vs 0.92 (Analyte)0.92 (IS) vs 0.92 (Analyte)13C perfectly tracks analyte suppression.
Table 2: Reproducibility (n=6 Replicates in Plasma)
MetricNicotine-d3 Nicotine-13C3 FDA Acceptance Criteria
Recovery (%) 82.4% ± 6.1%83.1% ± 1.8%N/A (Consistency is key)
Intra-Day Precision (%CV) 7.4%2.1% < 15%
Inter-Day Precision (%CV) 11.2%2.9% < 15%

Expert Insight: While D3 falls within FDA limits (15%), the error bars are dangerously close to the limit. 13C provides a "safety margin" that is critical for clinical trials.

Recommended Protocol: Self-Validating LLE System

Methodology: Liquid-Liquid Extraction (LLE) with 13C-Internal Standard.

This protocol is designed to mitigate volatility loss (a common source of error) by converting nicotine to a salt before evaporation.

Reagents
  • IS: (+/-)-Nicotine-13C3 (100 ng/mL in Methanol).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:DCM (1:1).

  • Alkalizing Agent: 5M NaOH.

  • Stabilizer: 0.1% HCl in Methanol.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL Plasma to a glass tube.

  • IS Addition: Add 20 µL Nicotine-13C3 IS . Vortex 10s.

    • Why: Adding IS before any manipulation ensures it tracks all extraction losses.

  • Alkalinization: Add 50 µL 5M NaOH . Vortex 30s.

    • Critical: pH must be >10 to ensure Nicotine is in free-base form (uncharged) to partition into the organic layer.

  • Extraction: Add 2 mL MTBE . Shake/Vortex vigorously for 10 mins.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 mins.

  • Transfer & Acidify (The "Pro" Step):

    • Transfer the upper organic layer to a clean tube.

    • IMMEDIATELY add 50 µL of 0.1% HCl in MeOH.

    • Causality: This converts volatile free-base nicotine into the non-volatile Hydrochloride salt. Without this, you will lose ~30% of your analyte during evaporation.

  • Evaporation: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 10mM Ammonium Formate : MeOH).

Logic Visualization (Workflow & Decision Matrix)

The following diagram illustrates the critical decision points and the mechanistic advantage of 13C during the LC-MS/MS stage.

NicotineAnalysis Start Biological Sample (Plasma/Urine) Choice Select Internal Standard Start->Choice PathD Deuterated (Nicotine-d3) Choice->PathD Low Cost Path13C 13C-Labeled (Nicotine-13C3) Choice->Path13C High Reliability Extract Alkaline LLE Extraction (pH > 10) PathD->Extract Path13C->Extract LC_Sep RPLC Separation (C18 Column) Extract->LC_Sep ResultD Isotope Effect: IS Elutes Earlier (-0.2 min) Differential Matrix Suppression LC_Sep->ResultD Using d3 Result13C Co-Elution: Identical Retention Time Matrix Effects Cancel Out LC_Sep->Result13C Using 13C OutcomeD High %CV (Risk of Failure) ResultD->OutcomeD Outcome13C High Precision (Robust Data) Result13C->Outcome13C

Caption: Workflow comparing the impact of Internal Standard selection on LC-MS/MS data integrity. Note the divergence at the Separation stage.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. [Link][2][3]

  • Wang, S., et al. (2007). Evaluation of deuterium isotope effects in LC-MS/MS separations. Journal of the American Society for Mass Spectrometry. [Link]

  • Moyer, T. P., et al. (2002). Simultaneous analysis of nicotine, nicotine metabolites, and tobacco alkaloids in serum or urine by tandem mass spectrometry.[4] Clinical Chemistry.[5] [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

A Researcher's Guide to NIST Traceability for rac-Nicotine-1,2',3',4',5',6'-13C6 Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research, drug development, and clinical diagnostics, the integrity of quantitative analysis is paramount. The accuracy of these measurements underpins the safety and efficacy of therapeutic products and the reliability of clinical findings. A cornerstone of this accuracy is the use of highly characterized reference materials. This guide provides an in-depth comparison of rac-Nicotine-1,2',3',4',5',6'-13C6 standards, focusing on the critical attribute of National Institute of Standards and Technology (NIST) traceability and its implications for analytical method validation and regulatory compliance.

The Foundation of Analytical Confidence: Understanding NIST Traceability

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.[1] In the United States, the highest authority in this chain is NIST, a federal agency that establishes and maintains measurement standards. A claim of "NIST traceability" signifies that a measurement or a reference material's certified value is linked to a specific NIST Standard Reference Material (SRM®) through this unbroken chain.[2]

This traceability is not merely a label; it is a guarantee of accuracy and comparability, ensuring that measurements performed in different laboratories, on different days, and with different instruments can be reliably compared.[3] For producers of reference materials, achieving this level of certainty involves a rigorous quality system, often accredited to international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories).[4][5][6] These standards ensure that the production process, including homogeneity testing, stability studies, and characterization, is robust and scientifically valid.[7]

The use of NIST-traceable Certified Reference Materials (CRMs) is indispensable for:

  • Method Validation: Establishing the accuracy, precision, and linearity of analytical procedures.[8][9]

  • Regulatory Compliance: Meeting the stringent requirements of agencies like the Food and Drug Administration (FDA), which mandate the use of well-characterized standards.[10][11]

  • Quality Assurance: Ensuring the long-term consistency and reliability of analytical results.[12]

The Role of rac-Nicotine-1,2',3',4',5',6'-13C6 in Quantitative Analysis

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14] rac-Nicotine-1,2',3',4',5',6'-13C6 is the SIL analog of nicotine, where six ¹²C atoms on the pyridine ring are replaced with ¹³C isotopes.[]

Why is this important? The SIL internal standard is chemically almost identical to the analyte (the unlabeled nicotine) and is therefore expected to behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[16] This co-elution and similar behavior allow the SIL standard to compensate for variations in sample preparation and matrix effects—a phenomenon where other components in a complex sample (like plasma or urine) suppress or enhance the analyte's signal. By adding a known amount of the SIL standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification, dramatically improving the accuracy and precision of the results.[13]

A Comparative Framework for Nicotine Standards

Not all reference standards are created equal. The choice of a rac-Nicotine-1,2',3',4',5',6'-13C6 standard depends on its intended use. Here we compare the different tiers of standards available.

AttributeNIST-Traceable Certified Reference Material (CRM)CRM from Accredited Producer (Non-NIST Traceable)Research Grade Material
Traceability Unbroken chain of calibrations to a NIST SRM®.[2]Traceable to SI units via a national metrology institute (other than NIST) or through other valid routes.Traceability chain is often not established or documented.
Accreditation Produced by an ISO 17034 accredited RMP; Characterization by an ISO/IEC 17025 accredited lab.[7][17]Produced by an ISO 17034 accredited RMP.[4]The producer is typically not accredited to ISO 17034.
Certificate of Analysis (CoA) Comprehensive CoA according to ISO Guide 31, stating the certified value, expanded uncertainty, and a clear statement of metrological traceability to NIST.Comprehensive CoA with certified value and uncertainty, and a statement of metrological traceability.Basic CoA with identity, purity (often by NMR or LC-MS), and concentration. Uncertainty is typically not stated.
Validation Level Rigorous characterization, homogeneity, and long-term stability studies are performed and documented.[7]Rigorous characterization, homogeneity, and stability studies are performed.Purity and identity are confirmed, but extensive homogeneity and stability data are usually absent.
Ideal Application Regulated bioanalysis, clinical trials, final product quality control, calibration of lower-tier standards.[11]Routine quality control, method development, academic research requiring high confidence.Early-stage R&D, exploratory studies, non-regulated testing.
Regulatory Acceptance Highest level of acceptance by regulatory bodies like the FDA.[11]Generally accepted by regulatory bodies, but may require additional justification compared to NIST-traceable CRMs.Not suitable for regulated analysis without extensive in-house characterization and validation.

Experimental Application: Quantification of Nicotine in Human Plasma by LC-MS/MS

To illustrate the practical application, this section details a protocol for the quantification of nicotine in human plasma using a NIST-traceable rac-Nicotine-1,2',3',4',5',6'-13C6 internal standard.

Causality Behind Experimental Choices:
  • Internal Standard (IS): The use of a stable isotope-labeled standard like rac-Nicotine-1,2',3',4',5',6'-13C6 is crucial. Its near-identical chemical properties to nicotine ensure it tracks the analyte through the entire process, correcting for variability in extraction recovery and matrix-induced ion suppression or enhancement, which is a common challenge in complex biological matrices like plasma.[14]

  • Protein Precipitation: This is a rapid and effective sample preparation technique for removing the bulk of proteins from plasma.[18][19] Cold acetone is used to enhance the precipitation efficiency. This "crash" step cleans the sample enough to prevent fouling of the analytical column and mass spectrometer, while being simple enough for high-throughput applications.[19]

  • LC-MS/MS: This analytical technique provides the ultimate in selectivity and sensitivity.[20] The liquid chromatography (LC) step separates nicotine from other endogenous plasma components, while the tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on the specific mass-to-charge (m/z) ratio of the parent ion and a characteristic fragment ion (a process called Multiple Reaction Monitoring or MRM).[21]

Experimental Protocol:
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of nicotine and the NIST-traceable rac-Nicotine-1,2',3',4',5',6'-13C6 in methanol.

    • From these stocks, prepare serial dilutions to create calibration standards (e.g., 1-500 ng/mL) and quality control (QC) samples in pooled human plasma.

    • Prepare an internal standard (IS) working solution of rac-Nicotine-1,2',3',4',5',6'-13C6 at a fixed concentration (e.g., 50 ng/mL) in methanol.[18]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution in cold acetone.

    • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.[19]

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate nicotine from matrix interferences (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Nicotine: m/z 163.1 → 132.1

      • rac-Nicotine-1,2',3',4',5',6'-13C6 (IS): m/z 169.1 → 138.1

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Nicotine / IS) against the nominal concentration of the calibration standards.

    • Apply a linear regression model with 1/x² weighting.

    • Determine the concentration of nicotine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in Acetone (150 µL) Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18) Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: LC-MS/MS workflow for nicotine quantification.

The Chain of Trust: Visualizing NIST Traceability

The claim of NIST traceability is substantiated by a hierarchical and documented process. A laboratory using a NIST-traceable standard is at the end of a chain that begins with the highest-order reference at NIST.

G NIST NIST SRM® (e.g., SRM 3671 for Nicotine Metabolites) RMP Reference Material Producer (RMP) Accredited to ISO 17034 NIST->RMP Calibration of RMP's highest-order standards CRM NIST-Traceable CRM (rac-Nicotine-13C6) RMP->CRM Production & Certification Lab_Standard In-House Working Standard / Calibrator CRM->Lab_Standard Calibration of working standards End_User End-User Laboratory (e.g., Pharma/Clinical Lab) Lab_Standard->End_User Used in daily analysis Result Traceable Analytical Result End_User->Result Generation of data

Caption: The metrological traceability chain from NIST to a final analytical result.

Conclusion

For researchers, scientists, and drug development professionals, the choice of a reference standard is a critical decision that directly impacts data quality, project timelines, and regulatory success. While various grades of rac-Nicotine-1,2',3',4',5',6'-13C6 are available, those with documented NIST traceability provide the highest level of confidence and analytical assurance.[12][3] By ensuring that measurements are anchored to an internationally recognized reference system, these standards form the bedrock of reliable and reproducible science. The investment in a NIST-traceable Certified Reference Material is an investment in the integrity and defensibility of your analytical data.

References

  • ARO Scientific. (2025, May 8).
  • Benowitz, N. L., et al. (2014, July 11). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PMC.
  • Sigma-Aldrich. Nicotine metabolites in human urine (frozen) NIST® SRM® 3671.
  • Japan Accreditation Board (JAB).
  • Anton Paar Wiki. ISO 17034 Versus ISO 17025.
  • Perez, J. J., et al. (2021, May 25). Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega.
  • National Institute of Standards and Technology.
  • Isosur. (2025, December 21).
  • Irish National Accreditation Board (INAB). (2023, January 4).
  • Controllab. (2020, October 27). Certified Reference Material (CRM): benefits for the analytical routine.
  • Ricca Chemical Company.
  • Regulations.gov. (2019). Technical Report 2019 Collaborative Study for the Determination of Nicotine in Tobacco and Tobacco Products.
  • Sander, L. C., et al. (2017). Development of a Cigarette Tobacco Filler Standard Reference Material.
  • Phillips, T., et al. (2021, December 14).
  • XRF Scientific. (2023, April 18).
  • AV-TEK. (2025, February 7). NIST-Traceable Standards – Ensuring Precision and Compliance in Measurements - White Paper.
  • Wilson, W. B., et al. (2018, January 1). Determination of nicotine, NNN, and NNK in a new cigarette tobacco filler Standard Reference Material (SRM 3222) and its smoke. National Institute of Standards and Technology.
  • Todea, A., et al.
  • Google Patents. CN105424832A - LC-MS/MS method for detecting nicotine and its metabolite in saliva.
  • Charles River Labor
  • Food and Drug Administration. Q2(R2)
  • Labsert. (2025, November 30).
  • Aquigen Bio Sciences. (2025, January 7). Why Analytical Reference Standards are Critical in Pharma Research.
  • National Institute of Standards and Technology. (2025, July 31). New NIST Reference Material to Strengthen Quality Control for Biological Drugs.
  • Charles River Laboratories.
  • BOC Sciences. CAS 1189715-49-8 (rac-Nicotine-1,2',3',4',5',6'-[13C6]).
  • Thermco Products. (2024, January 17).
  • Amerigo Scientific. Stable Isotope-labeled Standards.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • Pribolab. (2026, February 5). Pribolab®Fully ¹³C-Labeled isotopes internal standards.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • Cambridge Isotope Laboratories, Inc. DL-Nicotine (3′,4′,5′-¹³C₃, 99%) 100 µg/mL in acetonitrile.
  • Sigma-Aldrich. Nicotine Related Compound C Pharmaceutical Secondary Standard CRM.
  • Sigma-Aldrich. Nicotine for system suitability EP Reference Standard CAS 65-31-6.
  • National Institute of Standards and Technology. (2016, September 12). New NIST Reference Material Helps Assure Accurate Measurement of Constituents in Tobacco Products.
  • LGC Standards. (R,S)-N'-Nitrosonornicotine-13C6.
  • Public Health. (2016, December 16). Additives used in tobacco products.

Sources

Safety Operating Guide

Personal protective equipment for handling rac-Nicotine-1,2',3',4',5',6'-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Risk Profile

Handling rac-Nicotine-1,2',3',4',5',6'-13C6 presents a unique "Dual-Risk" scenario common in high-end mass spectrometry but rarely addressed in standard safety data sheets (SDS).

  • Biological Risk: Nicotine is an acute toxicant with rapid dermal absorption properties.[1] A spill of concentrated oil poses an immediate threat to life and health.

  • Analytical Risk: As a

    
    C-labeled internal standard, this material is chemically identical to native nicotine but isotopically distinct. Cross-contamination or poor handling not only endangers the scientist but compromises the integrity of quantitation data, potentially invalidating weeks of LC-MS/MS workflows.
    

This guide provides a self-validating protocol to mitigate both risks simultaneously.

Hazard Analysis & Toxicology

Compound: rac-Nicotine-1,2',3',4',5',6'-13C6 CAS (Unlabeled): 54-11-5 (Nicotine) Physical State: Viscous Oily Liquid (Hygroscopic)

The


C isotope labeling does not  alter the toxicological profile. You must treat this material with the same extreme caution as neat, pharmaceutical-grade nicotine.
  • Dermal Permeation: Nicotine is highly lipophilic. It penetrates the stratum corneum rapidly.

    • Mechanism:[2][3][4][5][6][7] Binds to nicotinic acetylcholine receptors (nAChRs).

    • Symptom Onset: Rapid (minutes). Nausea, tachycardia, tremors, followed by respiratory depression.

  • Inhalation: High vapor pressure (0.038 mm Hg at 25 °C) means open vials generate hazardous headspace concentrations.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. We utilize a Layered Barrier Strategy .

3.1 Hand Protection (Critical Control Point)

Nicotine permeates standard disposable nitrile gloves in <30 minutes . Relying on a single layer of thin nitrile is a procedural failure.

Glove MaterialThicknessBreakthrough Time (Nicotine)Usage Context
Laminate (Silver Shield/Barrier) 2.7 mil> 480 minsMandatory as under-glove for primary handling.
Nitrile (High Grade) > 5 mil30 - 60 minsOver-glove (sacrificial layer) for dexterity.
Standard Latex N/ADO NOT USE Permeable to organic bases; offers zero protection.

The "Double-Glove" Protocol:

  • Inner Layer: Silver Shield/Laminate (Chemical Barrier).

  • Outer Layer: Standard Nitrile (Dexterity & Grip).

  • Rule: If the outer nitrile glove is splashed, strip it immediately. The inner laminate layer protects you while you reglove.

3.2 Respiratory & Body Protection[3][8][9]
  • Primary Engineering Control: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs spills and holds the toxin against the skin.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring volumes >10 mL (rare for standards).

Operational Workflow (Visualization)

The following workflow utilizes a "Clean-Dirty" zoning concept to prevent isotope contamination and exposure.

NicotineHandling Start Storage (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation PPE_Don PPE Donning (Laminate + Nitrile) Equilibrate->PPE_Don Hood_Check Hood Flow Check (Verify >80 fpm) PPE_Don->Hood_Check Weighing Weighing/Aliquot (Static Control) Hood_Check->Weighing Zero Exposure Zone Dissolution Dissolution (Methanol/Acetonitrile) Weighing->Dissolution Decon Decontamination (Acidified Water Wipe) Dissolution->Decon Immediate Cleanup Waste Disposal (P-Listed P075) Decon->Waste

Figure 1: Safe handling workflow for Nicotine-13C6. Note the equilibration step to prevent condensation, which can lead to hydrolysis or weighing errors.

Detailed Operational Protocol
Phase 1: Preparation
  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins).

    • Why? Opening a cold vial causes moisture condensation. Water is difficult to remove from nicotine and introduces weighing errors.

  • Static Control: Use an anti-static gun on the vial and weighing boat.

    • Why? Nicotine oil can "jump" or disperse as micro-droplets due to static, contaminating the balance and the user.

Phase 2: Transfer & Weighing
  • Syringe Method (Preferred): Do not pour. Use a gas-tight glass syringe to withdraw the oil.

  • Gravimetric Preparation:

    • Place a volumetric flask containing solvent (e.g., Methanol) on the balance. Tare it.

    • Dispense the Nicotine-13C6 directly into the solvent.

    • Why? This suppresses vapors immediately and prevents the oil from sticking to the neck of the flask.

Phase 3: Decontamination
  • Acidified Wipe: Nicotine is a base. Clean surfaces with a wipe soaked in dilute HCl or vinegar (acetic acid), followed by soap and water.

    • Why? Acid converts nicotine to a non-volatile salt, reducing vapor risk and making it easier to clean.

Waste Disposal & Regulatory Compliance

Nicotine is a P-Listed Hazardous Waste (P075) under US EPA regulations (40 CFR 261.33).[6][10][11]

  • Classification: Acute Hazardous Waste.[6][10]

  • The "Empty" Container Rule: A vial that held nicotine is NOT considered "RCRA Empty" by standard definition unless it has been triple-rinsed.

    • Action: The original vial, the syringe, and the primary gloves used must be disposed of as P075 waste. Do not throw them in the regular trash or standard chemical waste bin.

  • Rinsate: The solvent used to rinse the vial (Methanol/Ethanol) must also be collected as P075 waste.

Emergency Response
  • Skin Contact:

    • Strip gloves/clothing immediately.

    • Wash with soap and cool water for 15 minutes. (Do not use hot water; it opens pores and increases absorption).

    • Seek Medical Attention immediately.[8]

  • Spill (>1 mL): Evacuate the area. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if outside a fume hood.

References
  • Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Nicotine: Systemic Agent. NIOSH Pocket Guide to Chemical Hazards. Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[6] Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Nicotine (Compound Summary). National Library of Medicine. Retrieved February 17, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.